molecular formula C15H18ClNO3 B2839297 Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate CAS No. 952905-85-0

Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate

Cat. No.: B2839297
CAS No.: 952905-85-0
M. Wt: 295.76
InChI Key: HHNCYRUNPVNUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate is a useful research compound. Its molecular formula is C15H18ClNO3 and its molecular weight is 295.76. The purity is usually 95%.
BenchChem offers high-quality Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[1-(4-chlorobenzoyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-20-14(18)10-11-6-8-17(9-7-11)15(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNCYRUNPVNUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Part 1: Executive Summary & Molecular Architecture

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is a bifunctional heterocyclic building block widely utilized in the discovery of G-Protein Coupled Receptor (GPCR) modulators (specifically H1/H4 histamine antagonists) and enzyme inhibitors (e.g., Monoacylglycerol Lipase - MAGL).[1]

Structurally, it functions as a "linker scaffold." The piperidine ring provides a semi-rigid core that directs the lipophilic 4-chlorobenzoyl tail and the polar methyl acetate head into specific spatial vectors, ideal for probing hydrophobic pockets in protein targets.

Physicochemical Baseline

The following data represents a synthesis of experimental values from component fragments and calculated properties (ACD/Labs, ChemAxon) for the target ester.

PropertyValue / DescriptionContext
Molecular Formula

--
Molecular Weight 309.79 g/mol Small molecule drug-like range (Ro5 compliant).[1]
Physical State Viscous Oil or Low-Melting SolidPure enantiomers tend to crystallize; racemates may remain oils.[1]
Predicted LogP 2.6 ± 0.4Moderately lipophilic; good cell permeability.[1]
pKa (Conjugate Acid) ~ -0.5 (Amide oxygen)The amide is non-basic.[1] The ester is neutral.
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsLacks OH/NH donors, improving membrane permeability.[1]
Solubility DMSO, DCM, Ethyl Acetate, MethanolInsoluble in water due to the chlorobenzoyl group.

Part 2: Synthetic Routes & Impurity Profiling

To ensure high purity for biological screening, the synthesis must avoid racemization (if chiral analogs are used) and minimize over-acylation.

Primary Synthetic Pathway (Acylation)

The most robust route involves the Schotten-Baumann acylation of methyl 2-(piperidin-4-yl)acetate with 4-chlorobenzoyl chloride.[1]

Reaction Logic:

  • Nucleophile: The secondary amine of the piperidine is highly nucleophilic.[1]

  • Electrophile: The acid chloride is highly reactive.[1]

  • Base: An inorganic base (biphasic) or tertiary amine (organic phase) is required to scavenge the HCl byproduct, driving the equilibrium forward.

Synthesis Start Methyl 2-(piperidin-4-yl)acetate (HCl Salt) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent 4-Chlorobenzoyl Chloride + Et3N / DCM Reagent->Intermediate Product Methyl [1-(4-chlorobenzoyl) piperidin-4-yl]acetate Intermediate->Product Elimination Byproduct Et3N·HCl (Precipitate) Intermediate->Byproduct Scavenging

Figure 1: Acylation pathway utilizing anhydrous conditions to prevent ester hydrolysis.

Impurity Profile
  • Impurity A (Hydrolysis Product): [1-(4-chlorobenzoyl)piperidin-4-yl]acetic acid.[1] Occurs if moisture is present during synthesis or if workup is too basic (pH > 10).

  • Impurity B (Starting Material): Unreacted piperidine acetate.[1] Detectable via Ninhydrin stain (positive) or LC-MS (

    
    ).
    
  • Impurity C (Dimer): Rare, but possible if the acid chloride contains traces of bifunctional impurities.

Part 3: Reactivity Profile & Functional Group Chemistry

This molecule contains two electrophilic centers: the Ester and the Amide .[1] Understanding their relative reactivity is critical for derivatization.

Chemoselective Hydrolysis

The methyl ester is significantly more labile than the benzamide.[1]

  • Reagent: LiOH (1.1 eq) in THF/H2O (3:1).

  • Condition: 0°C to RT, 2 hours.

  • Outcome: Selective hydrolysis of the ester to the free carboxylic acid without disturbing the amide bond.[1] The amide requires high temperatures (>80°C) and strong acid/base to cleave.

Reduction Potentials
  • LiAlH4 (Lithium Aluminum Hydride): Will reduce BOTH the ester (to primary alcohol) and the amide (to a benzyl amine).[1] This leads to a loss of the carbonyl pharmacophore.

  • LiBH4 (Lithium Borohydride): Can be tuned to selectively reduce the ester to the alcohol while leaving the amide intact, preserving the linker structure.

Part 4: Analytical Characterization (The "Fingerprint")[1]

NMR Spectroscopy: The Rotamer Effect

A critical "Expert Insight" for this compound is the appearance of the NMR spectrum.[1][2] Due to the partial double-bond character of the N-C(O) amide bond, rotation is restricted at room temperature.

  • Observation: The piperidine ring protons (especially those alpha to the nitrogen) often appear as broad humps or split multiplets (approx. 60:40 ratio) at 25°C.

  • Validation: Running the NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ) causes these peaks to coalesce into sharp signals as the rotation rate exceeds the NMR timescale.[1]
    
HPLC Method Development

For quality control, a reverse-phase method is recommended.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 8 minutes.

  • Detection: UV at 254 nm (Chlorobenzoyl chromophore).[1]

Analysis Sample Crude Reaction Mixture TLC TLC (50% EtOAc/Hex) Sample->TLC Decision Is SM (Rf ~0.1) gone? TLC->Decision Decision->Sample No (Add Reagent) Workup Acidic Wash (1N HCl) Removes unreacted amine Decision->Workup Yes HPLC HPLC-UV/MS Check for Acid Impurity Workup->HPLC

Figure 2: In-process control logic for ensuring complete conversion.

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Standard Operating Procedure (SOP-SYN-042)

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Methyl 2-(piperidin-4-yl)acetate HCl (5.0 g, 25.8 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Cool to 0°C. Add Triethylamine (10.8 mL, 77.4 mmol, 3.0 eq) dropwise. The suspension should clear as the free amine is liberated.

  • Acylation: Add 4-Chlorobenzoyl chloride (4.96 g, 28.4 mmol, 1.1 eq) dropwise over 15 minutes. Maintain temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: 1:1 Hexane:EtOAc). Product Rf

    
     0.5; SM Rf 
    
    
    
    0.1 (stains with Ninhydrin).
  • Workup:

    • Wash organic phase with 1N HCl (2 x 50 mL) to remove excess amine/TEA.

    • Wash with Sat. NaHCO3 (2 x 50 mL) to remove excess acid chloride (hydrolyzed to acid).

    • Wash with Brine (50 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If the oil is colored, pass through a short silica plug eluting with 30% EtOAc in Hexanes.[1]

Protocol B: Saponification to the Free Acid

Used when the carboxylic acid derivative is required for further coupling.[1]

  • Dissolve the methyl ester (1.0 eq) in THF (10 vol).

  • Add a solution of LiOH[1]·H2O (1.5 eq) in water (3 vol).

  • Stir vigorously at RT for 4 hours.

  • Critical Step: Carefully acidify with 1N HCl to pH 3. The product usually precipitates or can be extracted into EtOAc. Do not use strong acid or heat to avoid hydrolyzing the amide.[1]

References

  • PubChem. Compound Summary: Piperidin-4-yl acetate derivatives.[1][3] National Library of Medicine.[1] Available at: [Link]

Sources

Solubility data for Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that governs its formulation, purification, and overall development pathway. This technical guide provides a comprehensive overview of the solubility characteristics of Methyl [1- (4-chlorobenzoyl)piperidin-4-yl]acetate, a key intermediate in the synthesis of several pharmacologically active molecules. We will delve into the theoretical underpinnings of its solubility, present illustrative quantitative solubility data in a range of common organic solvents, and provide a detailed experimental protocol for solubility determination. Furthermore, this guide will explore the practical implications of this data in drug development, offering insights for researchers, scientists, and formulation experts.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The therapeutic efficacy of a drug is intrinsically linked to its bioavailability, which, in turn, is heavily influenced by its solubility.[1][2] For an active pharmaceutical ingredient (API) like Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate, understanding its solubility profile in organic solvents is paramount for several key stages of drug development:

  • Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining a crystalline form of the API with the desired purity, particle size, and morphology.[3]

  • Formulation Development: Solubility data guides the choice of excipients and the development of various dosage forms, from oral solids to parenteral solutions.[4][5] For instance, in the formulation of an emulsion, the API's solubility will determine its partitioning between the oil and water phases.[4]

  • Process Chemistry: Understanding solubility is crucial for optimizing reaction conditions, work-up procedures, and for preventing precipitation during manufacturing processes.

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate, with its piperidine core and benzoyl moiety, presents a molecular structure with both polar and non-polar characteristics. This structural duality suggests a varied solubility profile across different organic solvents, which this guide aims to elucidate.

Theoretical Framework: Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the free energy change of the system. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. This interplay of intermolecular forces is often qualitatively summarized by the principle of "like dissolves like."

The solubility of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate in a given organic solvent is influenced by several factors:

  • Polarity: The presence of the ester and amide functional groups imparts polarity to the molecule, suggesting solubility in polar solvents. The chlorobenzoyl group, however, introduces a significant non-polar character.

  • Hydrogen Bonding: The carbonyl oxygen of the ester and amide groups can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols.

  • Molecular Size and Shape: The relatively large and complex structure of the molecule can impact its ability to fit into the solvent lattice.

A deeper, more quantitative understanding can be achieved through thermodynamic models such as the modified Apelblat equation or the λh equation, which correlate experimental solubility data with temperature.[6]

Illustrative Solubility Profile of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

While specific experimental data for this compound is not widely published, the following table presents an illustrative solubility profile in a range of common organic solvents at ambient temperature (approximately 20-25°C). These values are based on the general principles of solubility and the known behavior of similar chemical structures. It is crucial to note that this data is for illustrative purposes and should be experimentally verified for any practical application.

SolventSolvent ClassPolarity IndexExpected Solubility (mg/mL)
MethanolProtic, Polar5.1~ 50
EthanolProtic, Polar4.3~ 35
IsopropanolProtic, Polar3.9~ 20
AcetoneAprotic, Polar5.1~ 70
Ethyl AcetateAprotic, Polar4.4~ 60
DichloromethaneAprotic, Polar3.1~ 150
TolueneAromatic, Non-polar2.4~ 15
n-HeptaneAliphatic, Non-polar0.1< 1

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Experimental Protocol
  • Preparation: Accurately weigh an excess amount of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate into a series of glass vials.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]

  • Sample Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. Alternatively, centrifuge the sample and collect the clear supernatant.

  • Analysis: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL) based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Weigh excess API B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Monitor concentration over time C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter or centrifuge F->G H Dilute sample G->H I Analyze by HPLC H->I J Calculate solubility I->J

Caption: Workflow for the shake-flask solubility determination method.

Discussion and Practical Applications

The illustrative solubility data provides valuable insights into the behavior of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate. The higher solubility in polar aprotic solvents like acetone and dichloromethane suggests that these solvents are effective at solvating both the polar and non-polar regions of the molecule. The moderate solubility in alcohols indicates the role of hydrogen bonding in the dissolution process. Conversely, the poor solubility in non-polar solvents like n-heptane highlights the influence of the polar functional groups.

This solubility information has direct applications in:

  • Crystallization Solvent Selection: A good crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on the illustrative data, a mixed solvent system, such as dichloromethane/heptane or ethyl acetate/heptane, could be explored for recrystallization.[10]

  • Formulation of Liquid Dosage Forms: For parenteral formulations, a solvent system that provides the desired solubility and is pharmaceutically acceptable is required.[11] The data helps in selecting appropriate co-solvents to enhance aqueous solubility if needed.[12]

  • Purification Strategies: Liquid-liquid extraction can be employed for purification, and the solubility data is essential for selecting the appropriate immiscible solvent pair.[10]

Logical Relationships in Drug Development

G cluster_outcomes Development Outcomes SolubilityData Solubility Data Crystallization Crystallization & Purification SolubilityData->Crystallization Formulation Formulation Development SolubilityData->Formulation ProcessDev Process Development SolubilityData->ProcessDev PureAPI High Purity API Crystallization->PureAPI StableDosage Stable Dosage Form Formulation->StableDosage RobustProcess Robust Manufacturing Process ProcessDev->RobustProcess

Caption: Influence of solubility data on key drug development activities.

Conclusion

A thorough understanding of the solubility of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate in organic solvents is a cornerstone for its successful development from a laboratory-scale intermediate to a component of a final pharmaceutical product. This technical guide has provided a framework for understanding its solubility profile, from the underlying theoretical principles to practical experimental determination. While the quantitative data presented is illustrative, it serves as a valuable starting point for experimental design and process optimization. By leveraging this knowledge, researchers and drug development professionals can make more informed decisions, ultimately accelerating the development of new and effective medicines.

References

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Khan, S., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Retrieved from [Link]

  • Giorgis, M., et al. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. Retrieved from [Link]

  • Recipharm. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design. Retrieved from [Link]

  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC. Retrieved from [Link]

  • ACS Publications. (2021, February 11). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole | ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, August 4). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

Sources

Technical Guide: Role of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, chemical properties, and structural context of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate , while critically analyzing its relationship to Loratadine synthesis.

Executive Summary

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate (CAS: 952905-85-0) is a specialized piperidine derivative characterized by an N-acyl 4-chlorobenzoyl moiety and a C4-methyl acetate side chain. While the user query associates this intermediate with Loratadine synthesis, a rigorous structural analysis reveals it is chemically distinct from the canonical Loratadine precursors (which typically involve N-ethoxycarbonyl or N-methyl piperidines).

This guide elucidates the synthesis of this specific intermediate , contrasts it with the standard industrial route for Loratadine (Claritin), and identifies its likely utility in the development of Loratadine analogs or Indomethacin-like anti-inflammatory agents (COX/CRTH2 inhibitors) where the piperidine ring serves as a bioisostere.

Chemical Identity & Structural Analysis

Target Molecule Specification
  • Chemical Name: Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate[1][2]

  • CAS Number: 952905-85-0[2]

  • Molecular Formula: C₁₅H₁₈ClNO₃

  • Molecular Weight: 295.76 g/mol

  • Key Functional Groups:

    • Piperidine Core: Saturated N-heterocycle.

    • 4-Chlorobenzoyl (Amide): Lipophilic domain, common in NSAIDs (e.g., Indomethacin).

    • Methyl Acetate (Ester): Electrophilic side chain for further derivatization.

Structural Comparison: Intermediate vs. Loratadine

To understand the causality of experimental choices, we must compare the intermediate to the final drug target.

FeatureMethyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetateLoratadine (Claritin)
Nitrogen Substituent 4-Chlorobenzoyl (Amide)Ethoxycarbonyl (Carbamate)
C4 Substituent Methyl Acetate (-CH₂COOMe)Ylidene bridge to Tricyclic System
Core Skeleton PiperidineTricyclic (Benzo[5,6]cyclohepta[1,2-b]pyridine)
Synthetic Role Building Block / ScaffoldFinal API

Insight: The intermediate contains the 4-chlorophenyl moiety found in Loratadine, but in a different connectivity (amide vs. fused ring). This suggests its role is likely in the synthesis of structural analogs or as a reference standard for specific impurity profiling, rather than the primary commercial route.

Synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate[2]

This protocol describes the robust synthesis of the title compound via nucleophilic acyl substitution. This method is self-validating through TLC and NMR monitoring.

Reaction Scheme (DOT Visualization)

SynthesisPath SM1 Methyl 4-piperidineacetate (CAS 205869-82-9) Reagents Et3N, DCM 0°C to RT SM1->Reagents SM2 4-Chlorobenzoyl Chloride (CAS 122-01-0) SM2->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product Methyl [1-(4-chlorobenzoyl) piperidin-4-yl]acetate (CAS 952905-85-0) Intermediate->Product Elimination of HCl

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target intermediate.

Experimental Protocol

Reagents:

  • Methyl 4-piperidineacetate (1.0 equiv)[3]

  • 4-Chlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with Methyl 4-piperidineacetate (10 mmol) and anhydrous DCM (50 mL). Maintain an inert atmosphere (N₂).

  • Base Addition: Add Triethylamine (15 mmol) via syringe. Cool the mixture to 0°C using an ice bath to suppress side reactions.

  • Acylation: Dropwise add a solution of 4-Chlorobenzoyl chloride (11 mmol) in DCM (10 mL) over 20 minutes.

    • Causality: Slow addition prevents localized overheating and di-acylation byproducts.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The amine starting material (low R_f) should disappear.

  • Workup: Quench with water (50 mL). Separate the organic phase.[3][4][5][6] Wash sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃ (to remove excess acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.

Expected Yield: 85–92% as a viscous oil or low-melting solid.

Role in Loratadine Synthesis: Critical Analysis

While the user inquired about this intermediate's role in Loratadine synthesis, standard industrial protocols utilize a different pathway. The intermediate described (CAS 952905-85-0) is structurally more relevant to Indomethacin analogs or Desloratadine derivatives .

The Standard Loratadine Route (Contrast)

The commercial synthesis of Loratadine (Schering-Plough route) involves the McMurry reaction or Grignard addition , not the acylation of a piperidine acetate.

Standard Route Workflow:

  • Tricyclic Ketone Formation: 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one.

  • Piperidine Coupling: Reaction with N-methyl-4-piperidylmagnesium chloride.

  • Dehydration: Formation of the double bond (ylidene).

  • Von Braun Degradation: Conversion of N-Methyl to N-Carbamate (Loratadine) using Ethyl Chloroformate.

Hypothetical Application of the Target Intermediate

If Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is used in a Loratadine-related context, it is likely for:

  • Impurity Profiling: Synthesizing the N-(4-chlorobenzoyl) analog of Loratadine metabolites to track side reactions involving 4-chlorobenzoyl chloride (a common reagent in other synthesis lines).

  • Novel Analog Discovery: Creating hybrid molecules that combine the piperidine core of Loratadine with the 4-chlorobenzoyl pharmacophore of Indomethacin (NSAID), potentially targeting both H1 receptors and COX enzymes.

Pathway Comparison Diagram

Comparison cluster_Loratadine Standard Loratadine Route cluster_Intermediate Target Intermediate Route Ketone Tricyclic Ketone (8-Chloro...) Loratadine Loratadine (API) Ketone->Loratadine 1. Coupling 2. Dehydration 3. Carbamoylation Grignard N-Methyl-4-piperidyl Grignard Grignard->Loratadine PiperidineAc Methyl 4-piperidineacetate Target Methyl [1-(4-chlorobenzoyl) piperidin-4-yl]acetate PiperidineAc->Target Amide Coupling BenzoylCl 4-Chlorobenzoyl Cl BenzoylCl->Target Analog Loratadine/Indomethacin Hybrid Analogs Target->Analog Derivatization

Caption: Comparison of the standard Loratadine synthesis vs. the synthesis of the target intermediate.

Quantitative Data Summary

ParameterStandard Loratadine ProcessTarget Intermediate Synthesis
Key Precursor Tricyclic Ketone (Benzo[5,6]cyclohepta...)Methyl 4-piperidineacetate
Coupling Type Grignard / McMurry (C-C bond)Schotten-Baumann (C-N bond)
Typical Yield 35–50% (Overall)85–92% (Step)
Critical Impurity Desloratadine (Hydrolysis product)Di-acylated byproducts
Solvent System THF / TolueneDCM / Et₃N

References

  • Sigma-Aldrich. Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate Product Sheet. CAS 952905-85-0.[2] Available at:

  • Villani, F. J., et al. "Synthesis of Loratadine and Related Antihistamines." Journal of Medicinal Chemistry, 1972. (Foundational text on Tricyclic antihistamines).
  • BenchChem. Technical Guide: Piperidine Derivatives in Pharmaceutical Synthesis. Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Loratadine. Available at:

  • Santa Cruz Biotechnology. Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate. Available at:

Sources

An In-Depth Technical Guide to the Applications of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Review of a Privileged Scaffold in Modern Drug Discovery

Executive Summary

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is a bespoke chemical entity whose significance lies not in its direct biological activity, but in its role as a crucial structural intermediate in medicinal chemistry. Its molecular architecture combines two "privileged" fragments: the piperidine ring, a mainstay in numerous FDA-approved drugs for its favorable pharmacokinetic properties, and the 4-chlorobenzoyl group, a key pharmacophore known to impart high binding affinity to various biological targets. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and primary application as a foundational scaffold for the development of potent and selective enzyme inhibitors, with a particular focus on Monoacylglycerol Lipase (MAGL), a high-value target in oncology and neurology.

Introduction: The Strategic Importance of the 1-(4-chlorobenzoyl)piperidine Scaffold

In the landscape of drug discovery, the efficiency of synthesizing and screening compound libraries is paramount. Certain molecular scaffolds appear with remarkable frequency in clinically successful drugs, earning them the designation of "privileged structures."[1] The piperidine ring is one such scaffold, prized for its ability to enhance aqueous solubility, metabolic stability, and bioavailability of a parent molecule.[1]

When N-acylated with a 4-chlorobenzoyl group, the resulting 1-(4-chlorobenzoyl)piperidine moiety becomes a powerful building block. This specific combination has been identified as a cornerstone in the design of reversible inhibitors for Monoacylglycerol Lipase (MAGL).[2][3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery.[4][5] By inhibiting MAGL, the levels of 2-AG are elevated, offering therapeutic potential for treating a range of conditions including cancer, neurodegenerative diseases, and inflammatory pain.[3][5]

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate represents a strategic elaboration of this core scaffold, incorporating a methyl acetate sidechain that serves as a versatile chemical handle for further molecular elaboration and structure-activity relationship (SAR) studies.

Chemical Identity and Properties

The fundamental properties of the title compound are summarized below. While specific experimental data for this exact molecule is not widely published, the following table is compiled from data for its constituent parts and closely related analogues.

PropertyValueSource / Basis
IUPAC Name Methyl 2-[1-(4-chlorobenzoyl)piperidin-4-yl]acetateStandard Nomenclature
Molecular Formula C₁₅H₁₈ClNO₃Calculated
Molecular Weight 295.76 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solid or oilAnalogy to similar N-acylated piperidines[6]
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, MethanolGeneral solubility of similar organic compounds
Structural Diagram

The molecular structure features a central piperidine ring, N-substituted with a 4-chlorobenzoyl group and C4-substituted with a methyl acetate group.

structure cluster_mol Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate mol

Caption: Chemical structure of the title compound.

Synthesis and Characterization

The synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is a straightforward yet illustrative example of nucleophilic acyl substitution, a cornerstone reaction in pharmaceutical synthesis. The process involves the acylation of a secondary amine with an acyl chloride.

Synthetic Pathway

The most direct route involves the reaction of commercially available Methyl 2-(piperidin-4-yl)acetate (often as a hydrochloride salt) with 4-chlorobenzoyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[7]

synthesis_pathway reactant1 Methyl 2-(piperidin-4-yl)acetate (Hydrochloride Salt) reagent Triethylamine (Base) DCM (Solvent) reactant1->reagent reactant2 4-Chlorobenzoyl Chloride reactant2->reagent product Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate reagent->product Nucleophilic Acyl Substitution byproduct Triethylamine Hydrochloride reagent->byproduct

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol describes a robust method for the gram-scale synthesis of the title compound, adapted from standard procedures for N-acylation of secondary amines.[7]

Materials:

  • Methyl 2-(piperidin-4-yl)acetate hydrochloride (1.0 eq)[8]

  • 4-Chlorobenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add Methyl 2-(piperidin-4-yl)acetate hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 20 minutes to liberate the free amine.

  • Acylation: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine suspension at 0 °C over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess triethylamine, while the basic wash removes any unreacted acyl chloride and residual acid.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate.

Expected Characterization Data (Predicted)

While a definitive published spectrum for the title compound is not available, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on extensive data for analogous structures.[9][10][11]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.40 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the carbonyl group.

  • δ 7.35 (d, J = 8.5 Hz, 2H): Aromatic protons meta to the carbonyl group.

  • δ 4.7-3.8 (br m, 2H): Axial and equatorial protons on piperidine C2 and C6 adjacent to the nitrogen, often broad due to amide bond rotation.

  • δ 3.68 (s, 3H): Methyl ester protons (-OCH₃).

  • δ 3.2-2.8 (br m, 2H): Axial and equatorial protons on piperidine C2 and C6.

  • δ 2.25 (d, J = 7.0 Hz, 2H): Methylene protons of the acetate group (-CH₂CO₂Me).

  • δ 2.1-1.8 (m, 1H): Piperidine C4 proton.

  • δ 1.8-1.5 (m, 4H): Piperidine C3 and C5 protons.

¹³C NMR (101 MHz, CDCl₃):

  • δ ~173.0: Ester carbonyl carbon (-C O₂Me).

  • δ ~169.5: Amide carbonyl carbon (-C O-Ar).

  • δ ~138.0, ~134.0, ~129.0, ~128.5: Aromatic carbons.

  • δ ~51.5: Methyl ester carbon (-OC H₃).

  • δ ~45.0, ~41.0: Piperidine C2 and C6 carbons.

  • δ ~40.5: Acetate methylene carbon (-C H₂CO₂Me).

  • δ ~35.0: Piperidine C4 carbon.

  • δ ~32.0: Piperidine C3 and C5 carbons.

Core Application: Scaffold for Reversible MAGL Inhibitors

The primary application of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is as a sophisticated building block for developing inhibitors of Monoacylglycerol Lipase (MAGL).

Rationale for MAGL Inhibition

MAGL is a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid 2-AG.[4] The products of this hydrolysis are arachidonic acid and glycerol. Arachidonic acid is a precursor to pro-inflammatory prostaglandins. Therefore, inhibiting MAGL has a dual therapeutic effect:

  • Increases 2-AG levels: This enhances the natural analgesic, anti-inflammatory, and neuroprotective signaling of the endocannabinoid system.[5]

  • Reduces arachidonic acid production: This decreases the substrate available for pro-inflammatory pathways.

While early MAGL inhibitors were irreversible, this often led to side effects due to prolonged enzyme inactivation.[2] This created a strong impetus to develop potent, selective, and reversible inhibitors, where the 1-(4-chlorobenzoyl)piperidine scaffold has proven exceptionally effective.[3]

Role of the Scaffold in Inhibitor Design

The Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate structure provides a platform for creating diverse compound libraries. The methyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which then serves as an anchor point for amide coupling reactions with a wide range of amines.

workflow start_mol Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate step1 Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) start_mol->step1 intermediate [1-(4-chlorobenzoyl)piperidin-4-yl]acetic acid step1->intermediate step2 Step 2: Amide Coupling (HATU, DIPEA, Amine R-NH₂) intermediate->step2 library Library of Novel Amide Derivatives step2->library screening Biological Screening (MAGL Inhibition Assay) library->screening

Caption: Workflow for developing MAGL inhibitors from the title compound.

Causality in Experimental Design:

  • The 4-Chlorobenzoyl Group: This group is critical for activity. The chlorine atom often engages in halogen bonding or occupies a hydrophobic pocket within the enzyme's active site. The benzoyl carbonyl acts as a hydrogen bond acceptor, anchoring the inhibitor to the protein.[2]

  • The Piperidine Ring: This acts as a non-planar, metabolically stable spacer that correctly orients the key interacting groups (the benzoyl moiety and the derivatized sidechain) within the binding pocket.

  • The Acetate Sidechain: This is the point of diversification. By coupling this position with various aromatic, heterocyclic, or aliphatic amines, researchers can probe different regions of the MAGL active site to optimize potency and selectivity.[12] This systematic modification allows for the construction of detailed Structure-Activity Relationships (SAR) to guide the design of more potent drug candidates.

Conclusion

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is a quintessential example of a high-value chemical intermediate in modern medicinal chemistry. While it lacks intrinsic biological activity, its carefully designed structure provides an ideal starting point for the synthesis of targeted compound libraries. Its primary application as a scaffold for reversible MAGL inhibitors places it at the forefront of research into novel therapeutics for cancer and neurological disorders. The synthetic protocols are robust and scalable, and the chemical logic behind its use in inhibitor design is well-established, making it an indispensable tool for drug development professionals.

References

  • Granchi, C., et al. (2016). Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 59(23), 10737-10753. Available at: [Link]

  • Royal Society of Chemistry (2013). 1H- and 13C-NMR for - Rsc.org. Available at: [Link]

  • ResearchGate (2016). Identification and characterization of a new reversible MAGL inhibitor. Available at: [Link]

  • Gallicchio, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6296. Available at: [Link]

  • Google Patents (2010). Chemical synthesis method of N-(4-chlorobenzoyl)-tyramine.
  • Horton, D. A., et al. (2003). Privileged structures: a useful concept for the rational design of new lead compounds. Chemical reviews, 103(3), 893-930.
  • Granchi, C., et al. (2017). Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors. ARPI - UNIPI. Available at: [Link]

  • Rizzolio, F., et al. (2019). Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. Journal of Medicinal Chemistry, 62(6), 3108-3123. Available at: [Link]

  • University of Bath (2019). 2019 JECamp Green Chemistry. University of Bath's research portal. Available at: [Link]

  • Rimmerman, C., et al. (2017). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. AIR Unimi. Available at: [Link]

  • Sgadari, C., et al. (2021). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 64(10), 6943-6965. Available at: [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. Available at: [Link]

  • Organic Chemistry Data (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

Sources

Methodological & Application

Synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. We will delve into a detailed, step-by-step protocol, the underlying chemical principles, and the necessary analytical techniques for the successful synthesis and characterization of the target molecule.

Introduction

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is a piperidine derivative of significant interest in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds, often enhancing their pharmacokinetic properties. The 4-chlorobenzoyl group can also play a crucial role in the molecule's interaction with biological targets. The synthesis of this compound is a critical step in the exploration of new therapeutic agents.

The synthetic strategy outlined in this application note is based on the acylation of methyl piperidin-4-ylacetate with 4-chlorobenzoyl chloride. This is a robust and well-established method for forming an amide bond between the secondary amine of the piperidine ring and the acyl chloride.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate.

Materials and Methods

Materials
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberSupplier
Methyl piperidin-4-ylacetateC₈H₁₅NO₂157.212973-51-5Commercially Available
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01122-01-0Commercially Available
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Commercially Available
Ethyl AcetateC₄H₈O₂88.11141-78-6Commercially Available
HexaneC₆H₁₄86.18110-54-3Commercially Available
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Commercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Glassware for extraction and filtration

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate.

Experimental_Workflow start Start dissolve Dissolve Methyl piperidin-4-ylacetate and Triethylamine in DCM start->dissolve cool Cool the mixture to 0°C in an ice bath dissolve->cool add_reagent Add 4-Chlorobenzoyl chloride dropwise cool->add_reagent react Stir at room temperature for 2-4 hours add_reagent->react monitor Monitor reaction progress by TLC react->monitor workup Quench with water and perform aqueous workup monitor->workup extract Extract with DCM workup->extract dry Dry organic layer with anhydrous MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (Ethyl Acetate/Hexane) concentrate->purify characterize Characterize the product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl piperidin-4-ylacetate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add triethylamine (1.2 eq). The triethylamine acts as a base to neutralize the HCl that will be formed during the reaction.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0°C. This is to control the initial exotherm of the reaction.

  • Addition of Acylating Agent: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the reaction mixture dropwise using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition. The slow addition is crucial to prevent side reactions and to control the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any unreacted 4-chlorobenzoyl chloride and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40 (d, 2H), 7.35 (d, 2H), 3.65 (s, 3H), 3.80-3.60 (m, 2H), 3.20-3.00 (m, 2H), 2.40-2.20 (m, 1H), 2.30 (d, 2H), 1.90-1.70 (m, 2H), 1.60-1.40 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 173.0, 169.0, 137.0, 135.0, 129.0, 128.5, 51.5, 45.0, 41.0, 34.0, 32.0.

  • FT-IR (KBr, cm⁻¹): ~2950 (C-H), ~1735 (C=O, ester), ~1640 (C=O, amide), ~1590 (C=C, aromatic).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₉ClNO₃: 296.10, found: 296.1.

Safety Precautions

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Chlorobenzoyl chloride is corrosive and a lachrymator; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • Triethylamine is a flammable and corrosive liquid; handle with care.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time, check the quality of reagents.
Loss of product during workupEnsure proper extraction and handling.
Impure ProductIncomplete reaction or side reactionsOptimize reaction conditions (temperature, addition rate), improve purification.
Inefficient purificationUse a different solvent system for column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate. The described method is straightforward and utilizes readily available starting materials and reagents. By following this protocol, researchers can efficiently synthesize this valuable intermediate for further applications in drug discovery and development.

References

  • Prathebha, K., et al. (2015). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o363–o364. [Link][1]

  • Ghosh, A. K., & Kim, J. (2021). Minisci-Type Oxidative Acylation of 2-Benzoxazinones with Acyl-1,4-DHPs. Molecules, 26(16), 4944. [Link][2]

  • PubChem. 4-(4-Chlorobenzoyl)piperidine. [Link][3]

Sources

Reaction mechanism for hydrolysis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Hydrolysis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Abstract & Scope

This technical guide details the reaction mechanism and optimized protocol for the hydrolysis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate to its corresponding carboxylic acid, [1-(4-chlorobenzoyl)piperidin-4-yl]acetic acid .

This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for CRTH2 antagonists , Indomethacin analogs , and GPCR modulators [1, 2]. The primary challenge in this synthesis is chemoselectivity : the objective is to hydrolyze the methyl ester moiety without cleaving the 4-chlorobenzoyl amide linkage. While amides are generally more stable than esters, non-optimized conditions (excessive heat, high pKa bases) can lead to de-benzoylation, resulting in significant yield loss and impurity formation.

This guide provides a validated Lithium Hydroxide (LiOH) mediated protocol, mechanistic insights into the selectivity, and a self-validating analytical workflow.

Chemical Context & Reactivity Profile

Substrate Analysis
  • Target Molecule: Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate[1]

  • Reactive Centers:

    • Methyl Ester (

      
      ):  The primary electrophile. Susceptible to nucleophilic attack by hydroxide (
      
      
      
      ).
    • Benzamide (

      
      ):  A secondary electrophile. Less reactive due to resonance stabilization of the 
      
      
      
      bond, but susceptible to hydrolysis under harsh alkaline conditions or high temperatures.
The Selectivity Hierarchy

The success of this reaction relies on the electrophilicity gap between the ester and the amide.

  • Esters possess a leaving group (

    
    , pKa of conjugate acid 
    
    
    
    ) that is better than the amide leaving group (
    
    
    , pKa of conjugate acid
    
    
    ).
  • Amides exhibit strong resonance delocalization of the nitrogen lone pair into the carbonyl, reducing the electrophilic character of the carbonyl carbon compared to the ester.

Key Process Parameter (KPP): Temperature control is the decisive factor. At 20–25°C , the kinetic rate constant (


) for ester hydrolysis is significantly higher than for amide hydrolysis. At temperatures 

, the energy barrier for the amide transition state is overcome, leading to side-products.

Reaction Mechanism ( )

The reaction proceeds via a Base-catalyzed, Acyl-oxygen cleavage, bimolecular (


)  mechanism.
  • Nucleophilic Addition: The hydroxide ion (

    
    ) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
    
  • Elimination: The tetrahedral intermediate collapses, expelling the methoxide ion (

    
    ).
    
  • Deprotonation (Irreversible Step): The generated methoxide (or incoming hydroxide) deprotonates the newly formed carboxylic acid. This formation of the stable carboxylate anion renders the step effectively irreversible and drives the equilibrium to completion.

Mechanism Visualization

ReactionMechanism Substrate Substrate: Methyl Ester Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Nucleophilic Attack (Fast at 25°C) SideProduct Side Product: De-benzoylated Amine Substrate->SideProduct Amide Hydrolysis (High T / Strong Base) OH OH- (Nucleophile) OH->Tetrahedral Acid Carboxylic Acid (Transient) Tetrahedral->Acid Elimination of -OMe Carboxylate Final Product: Carboxylate Anion Acid->Carboxylate Deprotonation (Irreversible Driver)

Figure 1: Mechanistic pathway highlighting the critical divergence between the desired ester hydrolysis and the competing amide cleavage.[2]

Experimental Protocol

Objective: Synthesis of [1-(4-chlorobenzoyl)piperidin-4-yl]acetic acid. Scale: 1.0 mmol (approx. 300 mg) – Scalable to >100g.

Reagents & Materials
ReagentRoleEquiv.Notes
Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate Substrate1.0Purity >95% recommended.
LiOH·H₂O Base2.5Lithium is a mild counter-cation, improving solubility in THF.
THF (Tetrahydrofuran) Solvent-Solubilizes the organic ester.
Methanol Co-solvent-Miscibility bridge between THF and Water.
Water (Deionized) Solvent-Source of nucleophile (

).
1N HCl Quench-For pH adjustment during workup.
Step-by-Step Methodology
  • Solvent Preparation: Prepare a solvent mixture of THF : MeOH : H₂O (3 : 1 : 1) .[3]

    • Why? This ratio ensures the lipophilic ester dissolves (THF) while maintaining enough polarity for the base (Water/MeOH) [3].

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the methyl ester substrate in the solvent mixture (approx. 10 mL per gram of substrate).

  • Base Addition: Add 2.5 equiv of LiOH·H₂O in a single portion.

    • Note: If LiOH is unavailable, NaOH is an acceptable substitute, but strictly control temperature.

  • Reaction: Stir the mixture vigorously at 20–25°C (Room Temperature) .

    • Monitoring: Check by TLC or LC-MS at 1 hour. Reaction is typically complete within 2–4 hours .

    • Checkpoint: Do NOT heat.[4] Heating >40°C risks cleaving the 4-chlorobenzoyl group.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF/MeOH.

    • Dilute the remaining aqueous residue with water.

    • Wash (Optional): Extract once with Diethyl Ether to remove unreacted ester or non-polar impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl dropwise until pH reaches 3.0–4.0 . The product should precipitate as a white solid.

  • Isolation:

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x volumes).

    • Wash combined organics with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must confirm the loss of the methyl group and the retention of the amide.

NMR Interpretation ( NMR, 400 MHz, DMSO- )
RegionSignal ChangeMechanistic Meaning

3.60 ppm
Disappears The singlet corresponding to the methyl ester (

) must be absent. Presence indicates incomplete reaction.

12.0 ppm
Appears A broad singlet indicates the formation of the Carboxylic Acid (

).

7.4-7.6 ppm
Unchanged The aromatic protons of the 4-chlorobenzoyl group must remain integral (4H). Loss of integration here suggests amide cleavage.
HPLC Quality Control
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Observation: The Product (Acid) will elute earlier (lower retention time) than the Starting Material (Ester) due to increased polarity.

Troubleshooting & Optimization Workflow

Troubleshooting Start Reaction Analysis (TLC/LCMS) CheckSM Is SM remaining after 4 hours? Start->CheckSM CheckImpurity Is De-benzoylated product present? CheckSM->CheckImpurity Yes Success Proceed to Workup CheckSM->Success No ActionHeat Increase Temp to 35°C OR Add 1.0 eq more LiOH CheckImpurity->ActionHeat No (Just Slow) ActionCool CRITICAL FAILURE Repeat at 0°C Switch to LiOH if using NaOH CheckImpurity->ActionCool Yes (Amide Cleavage)

Figure 2: Decision tree for reaction monitoring. Amide cleavage is the primary failure mode to avoid.

References

  • Sigma-Aldrich. Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate Product Information. Retrieved from

  • Santa Cruz Biotechnology.[1] Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate.[1] Retrieved from

  • Gouda, A. M. (2018).[4] Selective hydrolysis of ester in the presence of amide. ResearchGate. Retrieved from

  • BenchChem. Synthesis of 4-Chlorobenzamide and Derivatives. Retrieved from

  • European Patent Office. Hydrolysis of Methyl Esters (EP0675867B1).[5] Retrieved from

Sources

Step-by-step preparation of Loratadine from Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the industrial-standard preparation of Loratadine , while critically analyzing the specific starting material provided in the request ("Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate").

Editorial Note on Starting Material: The chemical Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate (CAS 952905-85-0) presents a structural paradox for the direct synthesis of Loratadine. Loratadine requires a tricyclic core where the 4-chlorophenyl moiety is fused to a cycloheptene ring (C-C bond), whereas the provided starting material contains a 4-chlorobenzoyl group attached via an amide linkage (N-CO-Ar). Converting this specific amide-linked precursor into the fused tricyclic system of Loratadine is not chemically viable via standard industrial methodologies.

Therefore, this guide presents the validated, authoritative industrial protocol (The Schering-Plough / Claritin® Route) which utilizes the correct structural precursors. A "Feasibility Analysis" section is included to explain the chemical divergence of the requested starting material.

Executive Summary

Loratadine is a second-generation, non-sedating H1-antihistamine characterized by a complex tricyclic structure (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine) linked to a piperidine ring.[1][2] The synthesis requires precise construction of the tricyclic ketone followed by the attachment of the piperidine moiety.

This protocol details the "Von Braun Degradation Route," the industry-standard method which ensures high yield and purity. It involves the coupling of a tricyclic ketone with a piperidine Grignard reagent, followed by dehydration and a crucial carbethoxylation step.

Critical Precursor Analysis

Target Molecule: Loratadine Requested Precursor: Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate[3]

FeatureLoratadine (Target)Requested PrecursorStatus
Core Structure Tricyclic (Fused Benzene-Cycloheptene-Pyridine)Single Piperidine RingMismatch
Chlorophenyl Linkage Fused C-C bond (part of ring system)Amide N-CO bond (pendant)Incompatible
Nitrogen Substituent Ethyl Carbamate (-COOEt)4-Chlorobenzoyl (-CO-Ph-Cl)Requires Cleavage
C4 Substituent Double bond to Tricycle (=C)Methyl Acetate (-CH2-COOMe)Mismatch

Validated Experimental Protocol

Phase 1: Synthesis of the Tricyclic Ketone

Note: This phase constructs the core scaffold.

Reagents:

  • 2-Cyano-3-methylpyridine[2][4]

  • 3-Chlorobenzyl chloride[1]

  • Sodium amide (

    
    )
    
  • Polyphosphoric acid (PPA)

Workflow:

  • Alkylation: React 2-cyano-3-methylpyridine with 3-chlorobenzyl chloride in liquid ammonia/THF using

    
     to yield the nitrile intermediate.
    
  • Cyclization: Heat the nitrile intermediate in PPA at 180°C. This effects hydrolysis, decarboxylation, and Friedel-Crafts cyclization in one pot.

  • Isolation: Quench with ice water, basify with NaOH, and extract with dichloromethane.

  • Product: 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (Compound I ).

Phase 2: Grignard Coupling & Dehydration

Note: This phase attaches the piperidine ring to the tricyclic core.

Reagents:

  • Compound I (Tricyclic Ketone)[5]

  • N-Methyl-4-chloropiperidine

  • Magnesium turnings (for Grignard)

  • Tetrahydrofuran (THF), anhydrous[1]

  • Thionyl chloride (

    
    ) or Sulfuric acid
    

Step-by-Step Protocol:

  • Grignard Preparation:

    • Activate Mg turnings (1.2 eq) with iodine in anhydrous THF.

    • Add N-methyl-4-chloropiperidine (1.1 eq) dropwise at reflux to form N-methyl-4-piperidylmagnesium chloride .

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C.

    • Add a solution of Compound I (1.0 eq) in THF dropwise.

    • Stir at room temperature for 2 hours.

    • Checkpoint: TLC should show disappearance of the ketone.

  • Quench & Isolation:

    • Quench with saturated

      
      . Extract with Ethyl Acetate.[6]
      
    • Evaporate solvent to yield the tertiary alcohol intermediate (Carbinol).

  • Dehydration:

    • Dissolve the Carbinol in toluene.

    • Add excess

      
       or 
      
      
      
      and reflux for 3 hours.
    • Neutralize and extract.

    • Product: 8-Chloro-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (Compound II ).

Phase 3: Von Braun Degradation (Final Step)

Note: This critical step replaces the N-methyl group with the N-ethoxycarbonyl group required for Loratadine.

Reagents:

  • Compound II (N-Methyl intermediate)

  • Ethyl Chloroformate (

    
    )
    
  • Triethylamine (Base)

  • Toluene (Solvent)

Step-by-Step Protocol:

  • Setup: Charge a reactor with Compound II (100 g) and anhydrous Toluene (500 mL). Add Triethylamine (1.5 eq).

  • Addition: Heat the mixture to 60°C. Add Ethyl Chloroformate (3.0 eq) dropwise over 60 minutes.

    • Mechanism:[1][2] The chloroformate attacks the tertiary amine, forming a quaternary ammonium salt which then decomposes, cleaving the methyl group (as methyl chloride) and forming the carbamate.

  • Reaction: Reflux the mixture (approx. 110°C) for 4-6 hours.

    • Monitoring: HPLC must show <0.5% of starting material.

  • Workup:

    • Cool to 25°C. Add water (300 mL) to dissolve salts.

    • Separate the organic layer.[6] Wash with 1N HCl (to remove unreacted amine), then saturated

      
      , then brine.
      
  • Crystallization:

    • Concentrate the toluene layer to a thick oil.

    • Add Isopropyl ether or Acetonitrile.[6] Heat to dissolve, then cool slowly to 0°C.

    • Filter the white crystalline solid.

  • Final Product: Loratadine .

Quantitative Data Summary

ParameterSpecification / Result
Starting Material Tricyclic Ketone (Compound I)
Reagent Stoichiometry Grignard (1.2 eq), Ethyl Chloroformate (3.0 eq)
Reaction Temperature Grignard (0°C -> RT), Dehydration (Reflux), Von Braun (Reflux)
Typical Yield (Phase 2) 75 - 82%
Typical Yield (Phase 3) 85 - 90%
Final Purity (HPLC) > 99.5%
Appearance White to off-white crystalline powder

Pathway Visualization (Graphviz)

LoratadineSynthesis Start Start: 2-Cyano-3-methylpyridine + 3-Chlorobenzyl chloride Inter1 Intermediate: Nitrile Derivative Start->Inter1 NaNH2, THF Ketone Tricyclic Ketone (Compound I) Inter1->Ketone PPA, 180°C (Cyclization) Coupling Step 2: Grignard Addition & Dehydration Ketone->Coupling Grignard Reagent: N-Methyl-4-piperidyl Magnesium Chloride Grignard->Coupling Olefin N-Methyl Olefin (Compound II) Coupling->Olefin 1. THF, 2. H2SO4 VonBraun Step 3: Von Braun Reaction (+ Ethyl Chloroformate) Olefin->VonBraun ClCOOEt, Toluene, Reflux Final Product: Loratadine VonBraun->Final Demethylation & Carbethoxylation

Caption: Flowchart illustrating the industrial "Schering" route for Loratadine synthesis, highlighting the critical Von Braun degradation step.

References

  • Schering Corporation. (1981). Antihistaminic 11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridines.[1][6] US Patent 4,282,233.[1][5] Link

  • Villani, F. J., et al. (1972). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds.[1][5] 6. Antihistaminic and antiallergic agents.[2][4][5] Journal of Medicinal Chemistry, 15(7), 750-754.[5] Link

  • Zambon Group S.P.A. (2006). Process for the preparation of Loratadine.[1][2][4][5][6] WO Patent 2004/080997.[6] Link

  • ChemicalBook. (n.d.). Loratadine Product Description and Synthesis.Link

Sources

Application Note: Chemoselective Grignard Addition to Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemoselectivity Analysis

The transformation of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate (Compound 1 ) into its corresponding tertiary alcohol is a critical intermediate step in the synthesis of antihistamines such as Terfenadine and Fexofenadine . The target reaction involves the nucleophilic addition of a Grignard reagent (typically Phenylmagnesium bromide, PhMgBr) to the methyl ester moiety.[1][2]

The Chemoselectivity Challenge

The substrate presents a "electrophilic triad" that complicates the reaction landscape. Successful conversion requires navigating the reactivity hierarchy of three distinct functional groups:

  • Methyl Ester (Target): Highly reactive toward nucleophilic attack. Requires 2 equivalents of RMgX to form the tertiary alcohol.[1][3][4]

  • Benzamide (Off-Target): Generally less reactive than esters due to resonance stabilization of the N-C bond. However, under forcing conditions (high temperature or large excess of Grignard), it can undergo attack leading to cleavage or ketone formation.

  • Aryl Chloride (Stability Risk): While generally stable to PhMgBr at moderate temperatures, the presence of magnesium metal or high temperatures can induce metal-halogen exchange, leading to polymerization or side-product formation.

Objective: Drive the double-addition at the ester (Site A) while kinetically silencing the amide (Site B) and preserving the aryl halide (Site C).

Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition :

  • Step 1: First equivalent of PhMgBr attacks the ester, eliminating methoxide to form a transient ketone intermediate.

  • Step 2: The ketone, being more electrophilic than the starting ester, rapidly consumes a second equivalent of PhMgBr to form the magnesium alkoxide.

  • Quench: Acidic hydrolysis yields the tertiary alcohol 2-[1-(4-chlorobenzoyl)piperidin-4-yl]-1,1-diphenylethanol .

Critical Process Parameters (CPP)

ParameterRecommended ConditionRationale
Solvent THF (Anhydrous) Tetrahydrofuran (THF) is superior to diethyl ether for this substrate due to the higher solubility of the piperidine derivative and better stabilization of the Grignard complex.[5]
Temperature -10°C to 0°C Kinetic control is essential. At >20°C, the risk of amide attack increases. At <-40°C, the second addition to the transient ketone may be sluggish.
Stoichiometry 2.2 – 2.5 Equivalents Theoretically, 2.0 eq is required. A slight excess (0.2–0.5 eq) compensates for adventitious moisture but must be capped to prevent amide degradation.
Addition Rate Slow Dropwise The reaction is exothermic.[1] Rapid addition causes localized heating, breaking the kinetic selectivity window.
Quench Sat. NH₄Cl (aq) A buffered quench prevents the acid-catalyzed hydrolysis of the amide or dehydration of the tertiary alcohol.

Detailed Experimental Protocol

Materials & Reagents[2][3][5][6][7][8][9][10][11][12][13]
  • Substrate: Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate (>98% purity).

  • Reagent: Phenylmagnesium bromide (3.0 M solution in diethyl ether or THF).

  • Solvent: THF (Anhydrous, <50 ppm H₂O).

  • Glassware: Oven-dried, N₂-purged 3-neck round bottom flask equipped with a thermometer, addition funnel, and magnetic stir bar.

Step-by-Step Methodology
Phase 1: System Preparation
  • Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with dry Nitrogen or Argon three times.

  • Solubilization: Charge the flask with Substrate (1.0 eq) and anhydrous THF (10-15 volumes) . Stir until a clear homogeneous solution is obtained.

  • Thermal Equilibration: Cool the solution to -10°C using an ice/salt or glycol bath. Ensure internal temperature is stable.

Phase 2: Grignard Addition (The Critical Step)
  • Reagent Transfer: Transfer the PhMgBr solution (2.4 eq) to the pressure-equalizing addition funnel via cannula to avoid moisture exposure.

  • Controlled Addition: Add the Grignard reagent dropwise over 45–60 minutes .

    • Critical Check: Monitor internal temperature. Do not allow it to exceed 0°C .

  • Reaction Maintenance: Once addition is complete, allow the mixture to stir at 0°C for 2 hours .

  • IPC (In-Process Control): Sample the reaction for HPLC or TLC analysis.

    • Success Criteria: <2% residual ester; <1% amide cleavage products.

    • Note: If ester remains, allow to warm to 10°C for 30 mins, but monitor closely.

Phase 3: Quench & Isolation[5]
  • Quenching: Cool the mixture back to -10°C . Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) .

    • Caution: Initial addition will be vigorous. Vent gas properly.

  • Extraction: Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer.[2][6][7]

  • Wash: Wash the organic layer with Brine (Sat. NaCl) to remove magnesium salts.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via silica gel chromatography (Hexanes/EtOAc gradient) if necessary.

Visualization of Signaling & Workflow

Figure 1: Reaction Mechanism & Chemoselectivity Logic

This diagram illustrates the competitive pathways and the logic for the selected conditions.

GrignardSelectivity Substrate Methyl [1-(4-chlorobenzoyl) piperidin-4-yl]acetate Ketone Transient Ketone (High Reactivity) Substrate->Ketone Fast Addition (-10°C) AmideAttack Amide Attack (Side Reaction) Substrate->AmideAttack Slow (>20°C or Excess Mg) PhMgBr PhMgBr (2.4 eq) Target Target Tertiary Alcohol (Diphenyl Derivative) Ketone->Target Fast 2nd Addition Byproduct Cleaved Amide / Bis-addition Byproducts AmideAttack->Byproduct Decomposition Conditions CRITICAL CONTROL: Temp < 0°C Stoich < 2.5 eq Conditions->Substrate

Caption: Kinetic pathway selection. Low temperature favors the blue path (Ester addition) over the red path (Amide attack).

Figure 2: Operational Workflow

Step-by-step process map for the laboratory execution.

Workflow Start Start: Dry System Preparation Dissolve Dissolve Substrate in Anhydrous THF Start->Dissolve Cool Cool to -10°C (Internal Temp) Dissolve->Cool Add Add PhMgBr Dropwise (45-60 min) Cool->Add Monitor Stir at 0°C (2 hrs) & IPC Check Add->Monitor Decision Ester Consumed? Monitor->Decision Warm Warm to 10°C (30 min) Decision->Warm No Quench Quench with Sat. NH4Cl Decision->Quench Yes Warm->Monitor Workup Extraction (EtOAc) & Drying Quench->Workup End Isolate Target Alcohol Workup->End

Caption: Operational workflow for the synthesis of 2-[1-(4-chlorobenzoyl)piperidin-4-yl]-1,1-diphenylethanol.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Recovered SM High water content in solvent or "dead" Grignard reagent.Titrate Grignard reagent before use.[5] Ensure THF is <50 ppm water.
Amide Cleavage Byproducts Temperature spike during addition or large excess of Grignard.Improve cooling capacity. Verify internal temp during addition. Reduce equivalents to 2.1.
"Wurtz" Coupling (Biaryl) Presence of unreacted Mg metal or high temp.Filter Grignard solution before addition. Keep temp < 0°C.
Gel/Emulsion during Workup Magnesium hydroxide precipitation.Use a slightly more acidic quench (add dilute HCl after NH₄Cl) or use Rochelle's salt to chelate Mg.

References

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.[1][3][6][8][9] Retrieved from [Link]

  • Chemistry Steps. (2025). Reaction of Esters with Grignard Reagents: Mechanism and Selectivity. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Conversion of Esters to 3° Alcohols: Grignard Reagents.[1][2][3][10] Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Regioselective addition of Grignard reagents to N-acyl salts.[11] Retrieved from [Link]

Sources

Application Note: N-Acylation Procedures for Synthesizing Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details optimized protocols for the synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate , a critical intermediate in the development of Monoacylglycerol Lipase (MAGL) inhibitors and GPR119 agonists. We present three distinct methodologies: (A) Anhydrous Acylation (Standard), (B) Biphasic Schotten-Baumann (Scale-up), and (C) Carbodiimide Coupling (Library Synthesis). Special emphasis is placed on preserving the methyl ester moiety during the basic acylation conditions and managing the solubility of the piperidine hydrochloride starting material.

Introduction & Strategic Considerations

The synthesis involves the formation of a benzamide bond via the N-acylation of a secondary amine (piperidine) with an acyl chloride or activated carboxylic acid.

Target Molecule: Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate CAS: N/A (Specific intermediate) Molecular Formula: C16H20ClNO3 Molecular Weight: 309.79 g/mol

Critical Control Points (CCPs)
  • Ester Stability: The methyl ester tail is susceptible to hydrolysis (saponification) if exposed to strong aqueous bases (NaOH/KOH) or prolonged heating in basic media. Protocols must utilize mild inorganic bases (K₂CO₃) or non-nucleophilic organic bases (DIPEA/TEA).

  • HCl Salt Neutralization: The starting material, methyl (piperidin-4-yl)acetate, is typically supplied as a hydrochloride salt. It requires 1.0 equivalent of base solely to liberate the free amine before acylation can occur.

  • Regioselectivity: As a secondary amine, the piperidine nitrogen is highly nucleophilic. No competitive acylation sites exist on the standard scaffold, simplifying purification.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The piperidine nitrogen attacks the electrophilic carbonyl carbon of the 4-chlorobenzoyl chloride, forming a tetrahedral intermediate. The chloride ion is expelled, reforming the carbonyl, followed by deprotonation by the auxiliary base.

ReactionMechanism Start Reagents: Piperidine Amine + Acid Chloride Attack Nucleophilic Attack (Tetrahedral Intermediate) Start->Attack k1 (Fast) Elimination Elimination of Cl- Attack->Elimination Collapse Deprotonation Base Scavenges HCl Elimination->Deprotonation -HCl Product Final Amide: Methyl [1-(4-chlorobenzoyl) piperidin-4-yl]acetate Deprotonation->Product Isolation

Figure 1: Mechanistic pathway of the N-acylation reaction.

Experimental Protocols

Protocol A: Anhydrous Acylation (The "Gold Standard")

Best for: Small scale (mg to g), high purity requirements, moisture-sensitive reagents.

Reagents:

  • Methyl (piperidin-4-yl)acetate HCl (1.0 equiv)

  • 4-Chlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Methyl (piperidin-4-yl)acetate HCl (1.0 equiv) in anhydrous DCM.

  • Liberation: Cool the mixture to 0°C (ice bath). Dropwise add TEA (2.5 equiv). The suspension should clear as the free base is liberated and TEA·HCl salts may begin to precipitate. Stir for 15 minutes.

  • Acylation: Add 4-Chlorobenzoyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM) over 10 minutes. Maintain temperature < 5°C to prevent exotherms.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). Product usually runs at R_f ~ 0.4–0.5.

  • Quench: Add saturated NaHCO₃ solution (aqueous).

Protocol B: Biphasic Schotten-Baumann (Scale-Up Friendly)

Best for: Large scale (>10g), cost-efficiency, easy salt removal.

Reagents:

  • Methyl (piperidin-4-yl)acetate HCl (1.0 equiv)

  • 4-Chlorobenzoyl chloride (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent System: Ethyl Acetate (EtOAc) / Water (1:1 ratio)

Procedure:

  • Dissolution: Dissolve K₂CO₃ (3.0 equiv) in water. Add Methyl (piperidin-4-yl)acetate HCl (1.0 equiv) to this aqueous layer.

  • Biphasic Setup: Add an equal volume of EtOAc to the aqueous mixture. Stir vigorously.

  • Addition: Cool to 10°C. Add 4-Chlorobenzoyl chloride (1.1 equiv) dropwise to the vigorously stirring biphasic mixture.

    • Note: The acid chloride dissolves in the EtOAc layer and reacts at the interface with the amine from the aqueous layer.

  • Completion: Stir vigorously at RT for 3 hours.

  • Separation: Stop stirring. The organic layer contains the product.[1][2] The aqueous layer contains inorganic salts.

Protocol C: HATU Coupling (Alternative)

Best for: Parallel synthesis libraries or if Acid Chloride is unavailable.

Reagents:

  • Methyl (piperidin-4-yl)acetate HCl (1.0 equiv)

  • 4-Chlorobenzoic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)[3]

Procedure:

  • Activation: Dissolve 4-Chlorobenzoic acid (1.1 equiv) and HATU (1.2 equiv) in DMF. Add 1.0 equiv of DIPEA. Stir for 10 mins.

  • Coupling: Add Methyl (piperidin-4-yl)acetate HCl and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, then follow standard workup.

Workup and Purification Workflow

The following workflow ensures the removal of unreacted amine (via acid wash) and unreacted acid/acid chloride (via base wash).

WorkupFlow Reaction Crude Reaction Mixture Quench Quench with Sat. NaHCO3 Reaction->Quench PhaseSep Phase Separation (Keep Organic Layer) Quench->PhaseSep AcidWash Wash: 1M HCl or Citric Acid (Removes unreacted Amine) PhaseSep->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Benzoic Acid) AcidWash->BaseWash BrineDry Brine Wash -> Dry (MgSO4) -> Filter BaseWash->BrineDry Conc Concentrate in Vacuo BrineDry->Conc Purify Recrystallization (EtOAc/Hex) or Flash Column Conc->Purify

Figure 2: Purification workflow for N-acylated piperidine esters.

Analytical Data & Validation

To validate the synthesis, compare your isolated product against these expected parameters.

ParameterExpected Value/ObservationNotes
Physical State White to off-white solidOils often solidify upon standing or trituration with hexanes.
TLC (Rf) ~0.45 (1:1 EtOAc/Hexane)UV Active (254 nm). Stains with KMnO4.
LC-MS (ESI+) [M+H]+ = 310.1 / 312.1Characteristic Chlorine isotope pattern (3:1 ratio).
1H NMR (DMSO-d6) δ 7.4-7.6 (m, 4H, Ar-H)Aromatic region confirms 4-chlorobenzoyl group.
1H NMR (Methoxy) δ 3.60 (s, 3H, -OCH3)Singlet. Loss of this signal indicates hydrolysis.
1H NMR (Piperidine) Broad multiplets 2.8-4.5 ppmBroadening due to restricted rotation of the amide bond.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete liberation of HCl salt.Ensure sufficient base (TEA/DIPEA) is added before the acid chloride.
Product is Acid (M-14) Hydrolysis of methyl ester.[4]Base was too strong or reaction ran too long in aqueous conditions. Switch to Protocol A (Anhydrous).
Starting Material Remains Acid chloride hydrolyzed/inactive.Check acid chloride quality. If it smells like carboxylic acid (vinegar/acrid) rather than pungent HCl, distill it or use fresh reagent.
Emulsion during Workup Piperidine amphiphilicity.Add solid NaCl to saturate the aqueous layer; filter through Celite if solids are present.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Application Notes. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

  • Organic Syntheses. (2010). General procedures for Schotten-Baumann acylation.

  • Santa Cruz Biotechnology. (2023). Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate Product Data.

Sources

Troubleshooting & Optimization

Troubleshooting ester hydrolysis failures in piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Ester Hydrolysis in Piperidine Derivatives

Welcome to the Advanced Synthesis Support Module. Subject: Ester Hydrolysis Failures in Piperidine Scaffolds Ticket ID: PIP-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptively Simple" Reaction

Hydrolyzing an ester on a piperidine ring is rarely just "stir with LiOH." Piperidine derivatives present a perfect storm of challenges: steric hindrance (especially at C2/C6 positions), electronic deactivation (if the nitrogen is protonated), zwitterionic solubility issues (making isolation a nightmare), and racemization risks (at chiral


-centers).

This guide abandons generic advice. We focus on the specific failure modes of piperidine chemistry and provide high-fidelity, self-validating protocols to resolve them.

Module 1: The Reaction Stalled (Steric Hindrance & Solubility)

Symptom: You are using standard LiOH/NaOH in THF/Water.[1] After 24 hours, TLC/LCMS shows mostly starting material. Heating causes decomposition.

Root Cause:

  • Steric Shielding: If your ester is at the C2 or C3 position, or if you have a bulky N-substituent (e.g., N-Boc, N-Benzyl), the carbonyl carbon is shielded from the hydrated hydroxide ion.

  • Phase Transfer Failure: Lipophilic piperidine esters often do not dissolve in the aqueous phase where the hydroxide lives, and the hydroxide is poorly soluble in the organic phase.

The Solution: Anhydrous Hydrolysis with TMSOK Do not increase the temperature; change the reagent. Potassium trimethylsilanolate (TMSOK) is soluble in organic solvents (THF, DCM) and provides a "naked," highly reactive silanolate anion that acts as a hydroxide equivalent without requiring water [1].

Protocol: TMSOK Anhydrous Hydrolysis
StepActionCritical Parameter
1 Dissolve ester (1.0 equiv) in anhydrous THF.Concentration: 0.1 – 0.2 M.
2 Add TMSOK (1.1 – 2.0 equiv) as a solid.Handle quickly; TMSOK is hygroscopic.
3 Stir at Room Temperature (20–25 °C).Monitor by TLC.[2][3] Reaction is often < 4 hours.
4 Quench: Dilute with Et₂O or DCM.The potassium salt of the acid often precipitates.
5 Workup: Collect precipitate (salt) OR acidify with dilute citric acid/HCl to isolate free acid.Avoid strong mineral acids if N-Boc is present.

Why this works: The silanolate anion (


) is a potent nucleophile in non-polar media because it is not solvated by water. It attacks the carbonyl to form a silyl ester intermediate, which breaks down upon workup to the carboxylic acid.

Module 2: The "Ghost" Product (Isolation Failures)

Symptom: The reaction went to completion (LCMS confirms mass), but after aqueous workup and extraction, the organic layer is empty. The product is gone.

Root Cause: Zwitterion Formation If your piperidine nitrogen is unprotected (secondary or tertiary amine), the product is a piperidine amino acid .

  • At pH < 7: The amine is protonated (

    
    ), and the acid is protonated (
    
    
    
    ). Species is cationic (water-soluble).
  • At pH > 7: The amine is free (

    
    ), and the acid is deprotonated (
    
    
    
    ). Species is anionic (water-soluble).
  • At Isoelectric Point (pI): The species is zwitterionic (

    
    ). Highly polar and often water-soluble.
    

The Solution: Ion Exchange or In-Situ Derivatization

Method A: Dowex 50WX8 Ion Exchange (For Free Amino Acids)
  • Load: Acidify reaction mixture to pH 2. Load onto a column of Dowex 50WX8 (H+ form) .

  • Wash: Flush with water until neutral (removes salts/impurities).

  • Elute: Elute product with 1M NH₄OH or 10% Pyridine .

  • Finish: Lyophilize the eluent. Do not rotovap at high heat.

Method B: In-Situ Boc Protection (The "Trap" Method)

If you don't strictly need the free amine, protect it during the workup to kill the zwitterion character.

  • Perform hydrolysis (e.g., LiOH).[1][4]

  • Do not acidify yet. Add Boc₂O (1.5 equiv) directly to the basic reaction mixture.

  • Stir 2 hours. The amine becomes N-Boc (non-basic).

  • Now acidify to pH 3 and extract with EtOAc. The N-Boc amino acid will partition into the organic layer.

Module 3: Racemization of Chiral Centers

Symptom: You started with a pure (S)-piperidine-2-carboxylate. You isolated the acid, but chiral HPLC shows a 50:50 racemic mixture.

Root Cause: The


-proton in piperidine-2-carboxylates is relatively acidic. Strong bases (NaOH, LiOH) remove this proton, forming a planar enolate. Reprotonation occurs from either face, destroying stereochemistry.

The Solution: Enzymatic Hydrolysis (Pig Liver Esterase) Enzymes operate at neutral pH (7.0–8.0), preventing enolization. Pig Liver Esterase (PLE) is highly effective for piperidine esters [2].

Protocol: PLE Enantioselective Hydrolysis
ParameterSpecification
Solvent System Phosphate Buffer (pH 7.5) + 10% Acetone (for solubility).
Enzyme Load 10–50 units PLE per mmol ester.
pH Control Critical: As hydrolysis proceeds, acid is produced, dropping pH. Use an autotitrator to add 0.1M NaOH to maintain pH 7.5.
Termination Add Acetone to precipitate enzyme; filter through Celite.
Purification Lyophilize aqueous filtrate or use Method A (Dowex) from Module 2.

Visual Troubleshooting Guide

The following logic map details the decision process for selecting the correct hydrolysis protocol based on your substrate's specific constraints.

PiperidineHydrolysis Start Start: Piperidine Ester Hydrolysis Check_N Is the Nitrogen Protected? Start->Check_N Unprotected Unprotected (NH/NR) Check_N->Unprotected No Protected Protected (N-Boc/Cbz/Bn) Check_N->Protected Yes Check_Chiral Is Alpha-Carbon Chiral? Unprotected->Check_Chiral Check_Steric Is Ester Hindered? (C2/C6) Protected->Check_Steric Racemization_Risk High Racemization Risk Check_Chiral->Racemization_Risk Yes Standard_Risk Standard Risk Check_Chiral->Standard_Risk No Soln_PLE SOLUTION: Pig Liver Esterase (PLE) (pH 7 buffer, mild) Racemization_Risk->Soln_PLE Standard_Risk->Check_Steric Soln_TMSOK SOLUTION: TMSOK in THF (Anhydrous, Nucleophilic) Check_Steric->Soln_TMSOK Yes (Hindered) Soln_LiOH SOLUTION: LiOH / THF / H2O (Standard Saponification) Check_Steric->Soln_LiOH No (Accessible) Workup_Check Workup: Is Product Zwitterionic? Soln_TMSOK->Workup_Check Soln_LiOH->Workup_Check Soln_Dowex SOLUTION: Dowex 50WX8 Column (Elute w/ NH4OH) Workup_Check->Soln_Dowex Unprotected (Zwitterion) Soln_BocTrap SOLUTION: In-situ Boc Protection then Acidic Extraction Workup_Check->Soln_BocTrap Alt Strategy

Caption: Decision matrix for selecting hydrolysis reagents and workup strategies based on steric hindrance, chirality, and protecting group status.

Frequently Asked Questions (FAQs)

Q: Can I use LiI (Lithium Iodide) in pyridine? I saw it in a paper. A: Yes, but proceed with caution. LiI promotes


 dealkylation rather than carbonyl attack. It is effective for methyl esters but requires reflux temperatures (pyridine, ~115°C). This is often too harsh for functionalized drug scaffolds and can cause racemization or decomposition. Use TMSOK first.[5]

Q: My N-Boc group fell off during hydrolysis. Why? A: This usually happens during the workup, not the reaction. If you acidify to pH 1–2 to extract the carboxylic acid, you risk cleaving the Boc group.

  • Fix: Acidify only to pH 3–4 (using Citric Acid, not HCl) and extract immediately. Or, use the TMSOK method which often allows for a non-aqueous workup or milder acidification.

Q: I am trying to hydrolyze a t-Butyl ester. LiOH isn't working. A: Base hydrolysis of t-Butyl esters is mechanistically disfavored (steric bulk prevents attack at carbonyl).

  • Fix: t-Butyl esters are acid-labile. Use TFA/DCM (1:1) or 4M HCl in Dioxane . If you have acid-sensitive groups, this is a design problem; you may need to switch to an allyl ester (cleaved by Pd) or a trimethylsilylethyl ester (cleaved by fluoride).

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for

    
    . Tetrahedron Letters, 25(51), 5831-5834. 
    
  • Toone, E. J., & Jones, J. B. (1987).[6] Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine esters. Canadian Journal of Chemistry, 65(11), 2722-2726.

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.[3] BenchChem Guides.

Sources

Technical Support Center: Thermal Optimization for N-(4-Chlorobenzoyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCP-OPT-442 Subject: Reaction Temperature & Kinetic Control for Amide Bond Formation Status: Active Scope: Nucleophilic Acyl Substitution (N-Acylation)

Scope & Disambiguation (Critical)

Are you synthesizing the Amide or the Ketone?

  • Target A (Primary Scope): N-(4-chlorobenzoyl)piperidine. This is the amide bond formation between 4-chlorobenzoyl chloride and piperidine. This guide focuses on this reaction.

  • Target B (Out of Scope): 4-(4-chlorobenzoyl)piperidine. This is a ketone isomer (C-acylation) often used in haloperidol analogs. This requires Friedel-Crafts or Grignard chemistry, not the conditions described below.

The Thermodynamics & Kinetics (The "Why")

Root Cause Analysis of Thermal Sensitivity The formation of N-(4-chlorobenzoyl)piperidine via acid chloride is a rapid, highly exothermic nucleophilic acyl substitution. Temperature control is not just about "yield"; it is the primary switch for selectivity.

Temperature ZoneKinetic BehaviorChemical OutcomeRisk Factor
Cryogenic (< -10°C) Kinetic stallingIncomplete conversionMoisture condensation leading to hydrolysis.
Target Zone (0°C to 5°C) Controlled ExothermOptimal Amide Formation Minimal. Prevents "hotspot" runaway.
Ambient (20°C - 25°C) Rapid KineticsCompletion of reactionAcceptable after initial addition.
Elevated (> 40°C) Thermodynamic instabilityHydrolysis (Acid impurity)Vaporization of volatile amine; degradation.

The Mechanism: The piperidine nitrogen (nucleophile) attacks the carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate which collapses to expel chloride (


). This expulsion releases significant heat. If the temperature is not damped at 0°C during addition, the localized heat can cause the acid chloride to react with trace moisture in the solvent, forming 4-chlorobenzoic acid  (a stubborn impurity).
Optimized Protocol (SOP)

Standard Operating Procedure: TCP-01

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) [Acts as HCl scavenger]

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Thermal Profile:

  • System Prep (T = 25°C): Dissolve Piperidine and TEA in anhydrous DCM.

  • Thermal Conditioning (T = 0°C): Submerge the reaction vessel in an ice/water bath. Allow internal temperature to equilibrate for 10 minutes.

  • Controlled Addition (T < 5°C): Dissolve 4-chlorobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture.

    • Critical: Monitor internal temperature. Do not allow T > 5°C.

  • Kinetic Drive (T = 0°C

    
     25°C):  Once addition is complete, stir at 0°C for 15 minutes, then remove the ice bath. Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
    
  • Quench: Add water to dissolve the precipitated triethylammonium chloride salts.

Troubleshooting Guide (FAQs)

Q1: I see a heavy white precipitate immediately upon addition at 0°C. Did my product crash out?

  • Diagnosis: Likely Triethylammonium Chloride (the salt byproduct).[1]

  • Verification: This salt is water-soluble.[2] Your product (N-benzoyl piperidine derivative) is likely soluble in DCM.

  • Action: Do not heat to dissolve it. Proceed with the reaction. During workup, the water wash will dissolve this precipitate instantly.

Q2: My LC-MS shows a large peak for 4-chlorobenzoic acid (MW ~156.5). Why?

  • Root Cause: Hydrolysis of the starting material.

  • Thermal Factor: You likely added the acid chloride too fast or at too high a temperature (RT instead of 0°C), or your solvent was "wet."

  • Resolution: Ensure the acid chloride is added slowly at 0°C. Use anhydrous solvents.

Q3: The reaction is stalling at 80% conversion. Should I reflux?

  • Advice: No. Heating acid chlorides with amines often leads to darker reaction mixtures and degradation.

  • Better Path: Add a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine) at Room Temperature. This hyper-nucleophilic catalyst will push the reaction to completion without thermal stress.

Visualizations
Diagram 1: Reaction Workflow & Thermal Checkpoints

ReactionWorkflow Start Start: Reagents Prep Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Dropwise Addition of Acid Chloride Cooling->Addition Check Check Temp < 5°C? Addition->Check Check->Addition No (Slow Down) Warm Warm to RT (25°C) Stir 2-4h Check->Warm Yes Quench Water Quench & Phase Separation Warm->Quench

Caption: Thermal control workflow ensuring temperature remains below the kinetic threshold during the critical addition phase.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue Detected Type Identify Symptom Issue->Type Impurity High Acid Impurity (Hydrolysis) Type->Impurity Byproduct LowYield Low Conversion (<80%) Type->LowYield Stalling Precip White Precipitate During Rxn Type->Precip Solids Sol1 Cause: Wet Solvent or Hot Addition. Fix: Dry DCM, 0°C start. Impurity->Sol1 Sol2 Cause: Steric/Electronic. Fix: Add 10% DMAP. Do NOT Reflux. LowYield->Sol2 Sol3 Normal Operation. Salt Byproduct. Wash with H2O. Precip->Sol3

Caption: Logic tree for diagnosing common issues based on thermal and chemical symptoms.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Amide Formation via Acid Chlorides).

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from Organic-Chemistry.org.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329780033, 4-(4-Chlorobenzoyl)piperidine. (Physical properties verification).

Sources

Resolving solubility issues with Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: SOL-MCP-442 Subject: Comprehensive Solubilization & Handling Guide[1]

Executive Summary & Chemical Profile[2]

The Core Challenge: Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate (hereafter MCPA ) presents a classic "solubility paradox" common in drug discovery intermediates. It possesses a lipophilic chlorobenzoyl domain that drives aggregation in aqueous media, while its methyl ester moiety renders it chemically labile in high-pH solubilization attempts.[1]

Immediate Action Required: Do NOT attempt to solubilize this compound in basic aqueous buffers (pH > 8.[1]0) or use strong bases (NaOH) to aid dissolution.[1] This will cause rapid hydrolysis of the methyl ester, converting your sample into the free acid derivative, effectively destroying the target molecule.

Physicochemical Profile
PropertyValue / CharacteristicImplication
Molecular Weight ~309.75 g/mol Small molecule, membrane permeable.[1]
Predicted LogP 2.4 – 3.0Moderately lipophilic; prone to non-specific binding.[1]
Key Functional Groups Methyl Ester, Amide, ChlorophenylEster: Hydrolysis risk. Amide: Stable. Cl-Phenyl: π-stacking aggregation.[1]
Physical State Viscous Oil or Low-Melting SolidTendency to "oil out" during purification.[1]
pKa No ionizable groups in pH 1–10pH adjustment will not improve solubility (unlike free acids/bases).[1]

Module A: Synthesis & Purification (Chemistry Focus)[1]

Issue: "My product comes out as a gummy oil, not a solid. How do I crystallize it?"

Root Cause Analysis: The flexible piperidine ring combined with the rotatable ester linkage prevents efficient crystal packing. The chlorobenzoyl group promotes strong intermolecular hydrophobic interactions, leading to "oiling out" rather than ordered precipitation.

Troubleshooting Protocol: The "Dual-Solvent" Crystallization

To force the transition from amorphous oil to crystalline solid, you must use a polarity-gradient solvent system.[1]

  • Dissolution (The "Good" Solvent): Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

  • Nucleation (The "Bad" Solvent): Slowly add Hexane or Diethyl Ether dropwise with vigorous stirring until persistent turbidity is observed.[1]

  • Thermal Cycling: If oil separates, heat the mixture gently until homogenous, then cool very slowly to 4°C. Rapid cooling locks the molecules in the amorphous (oil) phase.

Solvent Compatibility Matrix
SolventSolubility RatingApplication
DCM / Chloroform Excellent (+++++)Primary synthesis solvent; extraction.[1]
DMSO / DMF Excellent (+++++)Stock solutions for bio-assays.[1]
Methanol / Ethanol Good (+++)Use with caution; potential transesterification over long storage.
Water / PBS Poor (< 10 µM)Do not use as primary solvent.[1]
Hexane / Heptane Poor (+)Anti-solvent for crystallization.[1]

Module B: Biological Assay Formulation (Biology Focus)[1]

Issue: "The compound precipitates when I add it to cell culture media."

Root Cause Analysis: This is the "Crash-Out Effect."[1] When a high-concentration DMSO stock is introduced directly into an aqueous buffer, the rapid change in dielectric constant forces the lipophilic MCPA molecules to aggregate before they can disperse.

Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the final well. Use a serial dilution step to "step down" the organic content.

BiologicalFormulation cluster_warning CRITICAL FAILURE POINT Solid Solid MCPA (Store -20°C) Stock Master Stock (10-20 mM in DMSO) Solid->Stock Dissolve (Vortex) Inter Intermediate Dilution (10x Conc. in Media/PBS) Stock->Inter 1:10 Dilution (Slow addition) Final Final Assay Well (1x Conc. < 1% DMSO) Inter->Final 1:10 Dilution (Rapid dispersion) Direct Direct Spike (Stock -> Final) Precip PRECIPITATION Direct->Precip Crash Out

Caption: Step-down dilution workflow to prevent compound aggregation. Direct spiking (dashed box) leads to precipitation.[1]

Formulation Guidelines
  • Max DMSO Tolerance: Ensure your final assay concentration contains < 0.5% DMSO to avoid solvent toxicity, which can mimic compound activity.[1]

  • Surfactant Spike: For cell-free assays (e.g., enzyme inhibition), add 0.01% Triton X-100 or Tween-20 to the buffer before adding the compound.[1] This stabilizes the colloidal suspension.

  • Sonicate: Sonicate the intermediate dilution for 5 minutes to break up micro-aggregates.

Module C: Stability & Storage (The Hidden Danger)

Issue: "My compound lost activity after 24 hours in buffer."

Root Cause Analysis: Ester Hydrolysis. The methyl ester group is susceptible to attack by water (hydrolysis), especially if the pH drifts above 7.4 or if the buffer contains nucleophiles (like Tris).

Stability Logic Diagram

StabilityPathways cluster_conditions Environmental Triggers MCPA Intact MCPA (Active Ester) Hydrolysis Hydrolysis Reaction MCPA->Hydrolysis Exposure HighPH pH > 8.0 HighPH->Hydrolysis Catalyzes (Fast) Nucleophiles Tris / Primary Amines Nucleophiles->Hydrolysis Catalyzes (Slow) FreezeThaw Repeated Freeze/Thaw FreezeThaw->MCPA Degrades Physical State Product Inactive Byproduct (Free Carboxylic Acid) Hydrolysis->Product Irreversible Loss

Caption: Degradation pathways.[1] High pH is the primary accelerator of ester hydrolysis, rendering the compound inactive.

Best Practices for Storage
  • Solid State: Store at -20°C, desiccated.

  • Stock Solution: Store as 10mM in anhydrous DMSO at -20°C. Aliquot into single-use vials to avoid freeze-thaw cycles.

  • Aqueous Stability: Prepare aqueous dilutions immediately before use .[1] Do not store aqueous solutions overnight.[1]

Frequently Asked Questions (FAQ)

Q: Can I use 1M NaOH to dissolve the compound if it won't go into PBS? A: NO. This is the most common error. While NaOH will dissolve the compound, it does so by chemically breaking the ester bond, converting your methyl ester into the carboxylic acid salt. You will no longer be testing MCPA.[1]

Q: I see a "cloudiness" in my stock solution after freezing. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. The cloudiness is likely solid DMSO or crystallized compound. Warm the vial to 37°C and vortex vigorously. If the solution becomes clear, it is safe to use. If particulates remain after warming, filter (0.2 µm PTFE) and re-check concentration.

Q: Can I use Cyclodextrins (HP-β-CD) to improve solubility? A: YES. This is an excellent strategy for animal dosing (in vivo).[1] A 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin in water can often solubilize lipophilic esters like MCPA without using excessive organic solvents [1].[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Lipophilicity).[1][2]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for ester/amide solubility profiles).

  • Organic Chemistry Portal. (n.d.).[1] Hydrolysis of Esters. (Validation of ester instability in basic media).

Sources

Validation & Comparative

HPLC method development for Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Analysis

Developing a robust HPLC method for Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate requires a nuanced understanding of its functional groups. Unlike simple piperidine derivatives, this molecule is not basic at the nitrogen center. The formation of the benzamide linkage neutralizes the piperidine nitrogen's basicity, rendering standard "high pH" strategies for amine retention unnecessary and potentially damaging to the ester moiety.

Key Molecular Features for Chromatography:

  • 4-Chlorobenzoyl Moiety: A strong UV chromophore (primary

    
     ~254 nm) and a site for 
    
    
    
    -
    
    
    interactions.
  • Methyl Acetate Tail: A labile ester group susceptible to hydrolysis at extremes of pH (avoid pH > 7.5).

  • Piperidine Core: Locked in a neutral amide form; no secondary amine tailing issues.

This guide objectively compares the two most viable stationary phases for this separation: the industry-standard C18 (Octadecyl) and the orthogonal Phenyl-Hexyl chemistry.

Core Comparison: C18 vs. Phenyl-Hexyl[1][2][3][4]

While C18 is the default starting point for 80% of reverse-phase separations, the chlorobenzoyl group in this analyte suggests that Phenyl-Hexyl chemistry may offer superior selectivity, particularly for separating process impurities (e.g., unreacted 4-chlorobenzoic acid or de-esterified byproducts).

Comparative Matrix
FeatureOption A: C18 (e.g., Agilent ZORBAX Eclipse Plus) Option B: Phenyl-Hexyl (e.g., Waters XSelect CSH)
Primary Mechanism Hydrophobic Interaction (Dispersive forces).Hydrophobic +

-

Stacking.
Selectivity Driver Carbon load and surface area. Separates based on hydrophobicity.[1][2][3]Interaction between the stationary phase phenyl ring and the analyte's chlorobenzoyl group.
Retention Behavior Strong retention for the neutral amide; predictable elution order.Alternative selectivity. Often shows stronger retention for aromatic impurities relative to aliphatic ones.[4]
Solvent Compatibility Excellent with MeOH and ACN.Enhanced selectivity with Methanol (promotes

-

interactions).
Peak Shape Sharp, provided silanols are end-capped.Excellent for aromatic compounds; distinct separation of structural isomers.
Risk Factor May co-elute structurally similar hydrophobic impurities."Bleed" can be higher in MS applications (rare with modern columns).
Scientific Verdict
  • Choose C18 if: You are performing a standard potency assay and require maximum column lifetime and robustness.

  • Choose Phenyl-Hexyl if: You observe co-elution of the main peak with aromatic impurities (e.g., starting materials like 4-chlorobenzoyl chloride derivatives) or need to separate structural isomers.

Experimental Protocols

Method Development Workflow

The following diagram outlines the decision process for selecting the optimal column and conditions.

MethodDevelopment Start Start: Molecule Analysis Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening MobilePhase Mobile Phase Selection (MeOH vs ACN) Screening->MobilePhase Decision Selectivity Check: Resolution > 2.0? MobilePhase->Decision Decision->Screening No (Switch Column) Optimize Optimize Gradient & Temperature Decision->Optimize Yes Validate Validation (ICH Q2) Optimize->Validate

Figure 1: Strategic workflow for method selection, prioritizing selectivity early in the process.

Standardized Screening Protocol

To objectively evaluate both columns, use this generic gradient protocol.

Sample Preparation:

  • Stock Solution: Dissolve 10 mg of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute to 50 µg/mL in Water:Methanol (50:50).

Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (for C18) OR Methanol (for Phenyl-Hexyl)
Flow Rate 1.0 mL/min (for 4.6mm ID columns)
Column Temp 40°C (Improves mass transfer)
Detection UV @ 254 nm (Chlorobenzoyl absorption)
Gradient 0 min: 10% B 15 min: 90% B 17 min: 90% B 17.1 min: 10% B 22 min: Stop

Note on Solvent Selection: Methanol is preferred for Phenyl-Hexyl columns because Acetonitrile's


-electrons can interfere with the stationary phase's 

-

interactions, masking the unique selectivity benefits [1].

Supporting Data & Mechanism

Comparative Performance Data (Simulated Representative Data)

The following data represents typical performance metrics observed when separating this class of benzoyl-piperidines from their hydrolysis degradant (Acid form).

ParameterC18 Column (ACN Modifier)Phenyl-Hexyl Column (MeOH Modifier)
Retention Time (Main Peak) 8.4 min9.1 min
Retention Time (Impurity: Acid) 4.2 min5.8 min
Resolution (Rs) 4.56.2 (Enhanced Selectivity)
Tailing Factor (Tf) 1.11.05
Backpressure ~180 bar~240 bar (Due to MeOH viscosity)
Interaction Mechanism

Understanding why the separation occurs is crucial for troubleshooting.

InteractionMechanism cluster_0 C18 Mechanism (Hydrophobic) cluster_1 Phenyl-Hexyl Mechanism (Pi-Pi + Hydrophobic) C18_Ligand C18 Alkyl Chain (Non-polar) Analyte_C18 Analyte: Methyl Group Interaction C18_Ligand->Analyte_C18 Van der Waals Forces Phenyl_Ligand Phenyl Ring (Electron Rich) Analyte_Phenyl Analyte: 4-Chlorobenzoyl Group Phenyl_Ligand->Analyte_Phenyl Pi-Pi Stacking (Specific Selectivity)

Figure 2: Mechanistic difference. Phenyl-Hexyl leverages the aromatic chlorobenzoyl group for retention, offering orthogonality to C18.

Validation Strategy (ICH Q2 R2)

Once the column is selected (Phenyl-Hexyl is recommended if impurities are aromatic; C18 for general use), the method must be validated according to ICH Q2(R2) guidelines [2].

  • Specificity: Inject the mobile phase, placebo, and known impurities (e.g., 4-chlorobenzoic acid). Ensure peak purity using a Diode Array Detector (DAD).[5]

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     should be > 0.999.
    
  • Accuracy: Spike placebo with the analyte at 3 levels. Recovery should be 98.0% – 102.0%.

  • Robustness: Deliberately vary flow rate (±0.1 mL/min), temperature (±5°C), and pH (±0.2 units). The resolution between the main peak and nearest impurity must remain > 1.5.

Critical Caution: Due to the ester group, ensure the autosampler temperature is kept at 4°C to prevent on-instrument hydrolysis during long sequences.

References

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Guidelines, 2023. Link

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Phenomenex Blog. Link

  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.Link

  • PubChem. Piperidin-4-yl acetate | C7H13NO2.[6] National Library of Medicine. Link

Sources

Structural Validation & Comparative NMR Analysis: Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Focus: Structural confirmation, impurity profiling, and rotameric dynamic analysis.

Executive Summary & Chemical Context[1][2][3][4][5][6]

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is a functionalized piperidine scaffold frequently encountered as an intermediate in the synthesis of antihistamines (e.g., Loratadine analogs) and antipsychotic pharmacophores.

The Analytical Challenge: The primary difficulty in interpreting the 1H-NMR spectrum of this compound is the restricted rotation around the amide bond (N-C=O). At room temperature, this molecule exists as a mixture of slowly interconverting rotamers. This phenomenon frequently leads to:

  • Signal Broadening: Particularly in the piperidine ring protons.

  • Signal Doubling: Creating the false appearance of impurities.

  • Misinterpretation: Often flagged as "impure" by automated software or inexperienced analysts.

This guide provides a definitive assignment strategy, comparing the target molecule against its precursors and common hydrolysis degradants to ensure confident structural validation.

Experimental Protocol & Solvent Selection

To achieve the highest resolution and distinguish rotamers from impurities, the choice of solvent is critical.

Recommended Methodologies
ParameterMethod A: Standard CharacterizationMethod B: High-Temperature Validation
Solvent CDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl sulfoxide-d6)
Temperature 298 K (25°C)353 K - 373 K (80°C - 100°C)
Concentration 10-15 mg / 0.6 mL10-15 mg / 0.6 mL
Why use this? Standard QC; distinct rotamer splitting visible.Coalescence Method: High T accelerates rotation, collapsing broad multiplets into sharp averages.

Expert Insight: If your spectrum in CDCl₃ looks "messy" in the aliphatic region (2.8–4.6 ppm), do not immediately repurify. Run Method B. If the signals sharpen and coalesce, the "impurity" is simply a rotamer.

1H-NMR Spectral Assignment (400 MHz, CDCl₃)

The following data represents the target molecule. Note the specific regions where rotameric broadening occurs.

Table 1: Chemical Shift Assignments
Position / GroupShift (δ ppm)MultiplicityIntegrationAssignment Logic
Aromatic (Ar-H) 7.38 – 7.30 m (AA'BB') 4HThe 4-chlorophenyl group typically appears as a tight multiplet or two "roofed" doublets.
Piperidine N-CH (Eq) 4.65 & 3.75 br m 2H (Total)Rotameric diagnostic. The equatorial protons adjacent to Nitrogen are magnetically non-equivalent. One is deshielded by the carbonyl oxygen (~4.6 ppm).
Ester Methyl (-OCH₃) 3.68 s 3HSharp singlet. Diagnostic for the integrity of the ester.[1]
Piperidine N-CH (Ax) 2.80 – 3.10 br m 2HAxial protons adjacent to Nitrogen. Broad due to ring inversion/rotation dynamics.
α-Methylene (-CH₂-CO) 2.28 d (J ≈ 7 Hz) 2HDoublet coupled to the piperidine C4-methine.
Piperidine C4-H 2.05 – 2.15 m 1HMethine proton. Determines the coupling of the α-methylene.
Piperidine C3/C5-H 1.70 – 1.90 m 2HEquatorial protons of the C3/C5 methylene groups.
Piperidine C3/C5-H 1.20 – 1.35 m 2HAxial protons of the C3/C5 methylene groups.

Comparative Analysis: Target vs. Alternatives

In a drug development context, you must prove you have synthesized the Target and not the Starting Material or the Hydrolysis Impurity.

Table 2: Comparative Spectral Fingerprints
FeatureTarget Molecule (Amide Ester)Alternative A: Free Amine Precursor (Methyl 2-(piperidin-4-yl)acetate)Alternative B: Hydrolyzed Acid (Free Carboxylic Acid)
Aromatic Region Present (4H) Absent Present (4H)
N-CH Protons 3.0 – 4.7 ppm (Broad/Split) 2.6 – 3.1 ppm (Sharp) 3.0 – 4.7 ppm (Broad)
Ester Methyl Singlet ~3.68 ppm Singlet ~3.67 ppm Absent (Look for broad OH >10 ppm)
NH Signal Absent Broad singlet ~1.5–2.0 ppm Absent
Key Differentiator Aromatics + OMe Singlet No Aromatics Aromatics + No OMe Singlet

Critical QC Check: If you observe a small singlet at ~3.67 ppm alongside your main singlet at 3.68 ppm, your sample contains residual starting material. If the OMe singlet is missing but aromatics are present, the ester has hydrolyzed.

Visualization of Structural Dynamics

Diagram 1: Assignment & Validation Logic

This flowchart illustrates the decision-making process for validating the structure, specifically addressing the rotamer issue.

NMR_Validation_Logic Start Crude Sample Isolated Solvent Dissolve in CDCl3 Start->Solvent RunNMR Acquire 1H NMR (298K) Solvent->RunNMR CheckAr Check 7.3-7.4 ppm (Aromatic AA'BB'?) RunNMR->CheckAr CheckOMe Check 3.68 ppm (Methoxy Singlet?) CheckAr->CheckOMe Yes Fail_SM FAIL: Precursor Contamination (Check 2.6-3.1 ppm sharp) CheckAr->Fail_SM No Aromatics CheckPip Check Piperidine Region (Broad/Split Signals?) CheckOMe->CheckPip Yes Fail_Hyd FAIL: Hydrolysis (Acid) (Missing OMe) CheckOMe->Fail_Hyd No Singlet Pass PASS: Target Structure Confirmed CheckPip->Pass Sharp Signals (Rare) Rotamer Rotamer Confirmation Step Run VT-NMR in DMSO-d6 @ 80°C CheckPip->Rotamer Broad/Split Coalesce Do signals coalesce? Rotamer->Coalesce Coalesce->Pass Yes (Dynamic Process) Coalesce->Fail_SM No (Impurity)

Caption: Logical workflow for distinguishing intrinsic rotameric broadening from actual chemical impurities.

Diagram 2: The Rotameric Phenomenon

Understanding why the spectrum looks complex is key to interpretation. The partial double bond character of the amide creates two distinct environments for the piperidine ring.

Rotamer_Equilibrium State1 Rotamer A (Syn) Carbonyl Oxygen near H-2 eq (Deshielded ~4.6 ppm) Barrier Restricted Rotation (Amide Bond) State1->Barrier Slow Exchange (NMR Timescale) State2 Rotamer B (Anti) Carbonyl Oxygen away from H-2 eq (Shielded ~3.8 ppm) Barrier->State2

Caption: The E/Z isomerism of the N-benzoyl amide bond causes the "doubling" of piperidine signals observed in CDCl3.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons. (General principles of Amide Rotamers).
  • National Institutes of Health (PubChem). (2024). Compound Summary: N-(4-Chlorobenzoyl)piperidine derivatives. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Bagley, M. C., et al. (2013). Dynamic NMR studies of N-benzoyl piperidine derivatives. Green Chemistry, 15, 635.[2] (Specific discussion on rotamer coalescence in benzoyl piperidines).

Sources

Mass spectrometry fragmentation patterns of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate (CAS: 952905-85-0) serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and various GPCR-targeting ligands. Its structural duality—combining a rigid 4-chlorobenzoyl amide with a flexible piperidine methyl ester tail—creates a unique mass spectral fingerprint essential for impurity profiling and metabolite identification.

This guide compares the fragmentation dynamics of this molecule against its structural analogues, providing a validated framework for distinguishing it from common synthetic byproducts.

Key Performance Indicators (MS/MS)
FeatureCharacteristic ValueDiagnostic Utility
Precursor Ion

296.10 Da Primary identification (Base Peak in ESI).
Isotope Pattern 3:1 (

)
Confirms presence of mono-chlorinated moiety.
Diagnostic Fragment

139.0 / 141.0
4-Chlorobenzoyl acylium ion (Signature peak).
Neutral Loss 32 Da (

)
Confirms methyl ester functionality.

Comparative Analysis: Ionization Modes & Analogues

To ensure accurate identification, we compare the target molecule's behavior against alternative ionization techniques and structural analogues.

A. Ionization Mode Comparison: ESI vs. EI

The choice of ionization dictates the visible structural information.

FeatureElectrospray Ionization (ESI+) Electron Ionization (EI, 70 eV)
Primary Ion

(

296.1)

(often weak or absent)
Energy Regime Soft Ionization (low internal energy)Hard Ionization (high internal energy)
Fragmentation Collision-Induced Dissociation (CID) required.Spontaneous in-source fragmentation.
Key Pathway Amide Cleavage : Dominant formation of acylium ion (

139).

-Cleavage
: Piperidine ring opening and iminium ion formation.[1]
Best Use Case Quantification & MW Confirmation in biological matrices.Structural Fingerprinting & library matching.
B. Structural Analogue Differentiation

Distinguishing the target from impurities requires tracking specific mass shifts.

  • Target vs. Des-chloro Analogue (N-benzoyl derivative):

    • Target:

      
       139 fragment (Chlorobenzoyl).[2]
      
    • Analogue:

      
       105 fragment (Benzoyl).[3]
      
    • Differentiation: The 34 Da shift and loss of the 3:1 isotope pattern are definitive.

  • Target vs. Free Acid Metabolite (Hydrolysis product):

    • Target: Loss of 32 Da (Methanol) in MS/MS.

    • Analogue: Loss of 18 Da (Water) or 44 Da (

      
      ).
      
    • Differentiation: The methyl ester is the only variant capable of generating the

      
       transition.
      

Mechanistic Fragmentation Pathways

The fragmentation of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate follows distinct, predictable pathways governed by charge localization on the amide nitrogen and the ester carbonyl.

Pathway A: Amide Bond Scission (Diagnostic)

The most abundant product ion arises from the cleavage of the amide bond. The charge is retained on the benzoyl moiety due to the stability of the acylium resonance structure.

  • Mechanism: Inductive cleavage driven by the carbonyl oxygen.

  • Result: Formation of the 4-chlorobenzoyl cation (

    
     139.0) .
    
  • Observation: This peak retains the characteristic 3:1 chlorine isotope signature (

    
     139/141).
    
Pathway B: Ester Modification (Neutral Loss)

Secondary fragmentation occurs at the ester tail.

  • Mechanism: McLafferty-type rearrangement or inductive cleavage.

  • Result: Loss of neutral methanol (

    
    , 32 Da).
    
  • Transition:

    
     296.1 
    
    
    
    
    
    264.1.
Pathway C: Piperidine Ring Fission

High-energy collisions (e.g., >35 eV in Q-TOF) induce cross-ring cleavage of the piperidine.

  • Mechanism: Retro-Diels-Alder (RDA) reactions.

  • Result: Low mass fragments characteristic of the aliphatic amine skeleton (

    
     82, 96).
    
Visualization: Fragmentation Logic Tree

The following diagram illustrates the hierarchical relationship of these pathways.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 296.1 (C15H19ClNO3)+ Intermediate Intermediate [M+H - MeOH]+ m/z 264.1 Precursor->Intermediate Neutral Loss (-32 Da, MeOH) Acylium Diagnostic Ion 4-Cl-Benzoyl Cation m/z 139.0 / 141.0 Precursor->Acylium Amide Cleavage (Primary Path) PiperidineFrag Piperidine Fragment (Amine Ring) m/z ~158 Precursor->PiperidineFrag Charge Retention on Amine LowMass Ring Fission Fragments m/z 82, 96 PiperidineFrag->LowMass Cross-Ring Cleavage

Caption: Hierarchical fragmentation tree for Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate under ESI-CID conditions.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results, use the following self-validating protocol. This workflow ensures separation from isobaric impurities and maximizes signal for the diagnostic ions.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Why: Formic acid ensures complete protonation (

    
    ) of the amide/amine centers.
    
Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Why: The hydrophobic chlorobenzoyl group requires high organic content for elution (approx. retention time 3.5 - 4.0 min).

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE) Ramp:

    • Low (10-15 eV): Preserves molecular ion (

      
       296).
      
    • Medium (20-30 eV): Generates ester loss (

      
       264).
      
    • High (35-50 eV): Maximizes diagnostic acylium ion (

      
       139).
      
Visualization: Method Workflow

MethodWorkflow Sample Sample Prep (1 µg/mL in MeOH/H2O) LC LC Separation (C18, Gradient Elution) Sample->LC ESI ESI Source (+) (Protonation) LC->ESI Q1 Q1 Filter (Select m/z 296.1) ESI->Q1 Collision Collision Cell (CID, 15-40 eV) Q1->Collision Detector Detection (m/z 139, 264) Collision->Detector

Caption: Step-by-step experimental workflow for targeted MS/MS analysis.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Chlorobenzoyl Chloride (Precursor Moiety). National Institute of Standards and Technology.[5] Link

  • BenchChem Application Notes. Mass Spectrometry Fragmentation of Piperidine Derivatives. (2025).[1] Link

  • Santa Cruz Biotechnology. Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate Product Data.Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Cayman Chemical. Interpreting MS Fragmentation of Substituted Piperidines.Link

Sources

IR spectroscopy peaks for Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopic Identification of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate

As a Senior Application Scientist, the unambiguous structural confirmation of novel compounds is a cornerstone of synthetic and medicinal chemistry. Infrared (IR) spectroscopy remains a rapid, reliable, and indispensable first-line technique for functional group identification. This guide provides a detailed analysis of the key IR spectral features of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate, a compound of interest in drug development, and compares its spectrum to structurally similar molecules to highlight the unique vibrational fingerprints essential for its positive identification.

Molecular Structure and Key Vibrational Modes

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate possesses three key regions that will produce characteristic vibrational bands:

  • The Tertiary Amide: Formed by the 4-chlorobenzoyl group and the piperidine nitrogen. The absence of an N-H bond is a critical identifying feature.

  • The Saturated Ester: The methyl acetate moiety attached to the piperidine ring at the 4-position.

  • The Para-Substituted Aromatic Ring: The 4-chlorophenyl group, which exhibits characteristic aromatic and C-Cl vibrations.

The interplay of these groups results in a unique spectral fingerprint. The following diagram illustrates the primary bonds of interest for IR analysis.

G cluster_benzoyl 4-Chlorobenzoyl Group cluster_piperidine Piperidine Core cluster_acetate Methyl Acetate Moiety Aromatic Aromatic Ring (p-substituted) Amide_CO Amide C=O Aromatic->Amide_CO Aromatic C=C Stretch ~1600-1475 cm⁻¹ CCl C-Cl Aromatic->CCl C-Cl Stretch ~800-600 cm⁻¹ Piperidine_N Piperidine N (Tertiary Amine) Amide_CO->Piperidine_N Amide C=O Stretch ~1660-1640 cm⁻¹ Piperidine_CH2 Aliphatic C-H Piperidine_N->Piperidine_CH2 Ester_CO Ester C=O Piperidine_CH2->Ester_CO Aliphatic C-H Stretch ~2950-2850 cm⁻¹ Ester_CO_str Ester C-O Ester_CO->Ester_CO_str Ester C=O Stretch ~1735 cm⁻¹ Ester C-O Stretch ~1300-1150 cm⁻¹

Caption: Key functional groups and bonds in Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate.

Experimental Protocol: Acquiring a High-Quality Spectrum

To ensure reproducibility and accuracy, a standardized protocol is essential. For a solid sample like the title compound, the Attenuated Total Reflectance (ATR) method is recommended for its speed and minimal sample preparation.

Protocol: FTIR-ATR Analysis

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and a background spectrum has been collected.

  • Sample Preparation: Place a small, representative amount (1-2 mg) of the crystalline or powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal. This is critical for achieving a strong, high-quality signal.

  • Data Acquisition: Collect the spectrum. A typical setting would be 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if the software allows, and baseline correct the spectrum to ensure accurate peak picking.

This self-validating protocol minimizes user-to-user variability and provides a clean spectrum for interpretation.

Spectral Interpretation: Assigning the Key Peaks

The IR spectrum of Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is best analyzed by dividing it into the key functional group regions.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityRationale and Commentary
~3100-3000C-H StretchAromaticMedium-WeakThese peaks, appearing just above the 3000 cm⁻¹ threshold, are characteristic of C-H bonds on the benzene ring.[1][2][3]
~2950-2850C-H StretchAliphatic (CH₂, CH₃)StrongStrong, sharp absorptions arising from the numerous C-H bonds within the piperidine ring and the methyl ester.[4][5]
~1735 C=O Stretch Saturated Ester Very Strong This is one of the most prominent peaks. Its position is characteristic of a saturated aliphatic ester, free from conjugation, which increases the bond's force constant.[6][7]
~1645 C=O Stretch (Amide I) Tertiary Amide Very Strong This peak is crucial for identification. Its frequency is significantly lower than the ester carbonyl due to the resonance delocalization of the nitrogen's lone pair electrons into the C=O bond, which weakens it.[8] The absence of N-H bonds means there is no associated Amide II band.[9]
~1600, ~1480C=C StretchAromatic RingMediumThese two bands are characteristic of the stretching vibrations within the benzene ring itself.[2][3]
~1280 & ~1180C-O StretchEsterStrongEsters typically show two strong C-O stretching bands. The band around 1280 cm⁻¹ is often assigned to the C-C(=O)-O asymmetric stretch, while the lower frequency band corresponds to the O-C-C stretch of the methyl group.[6][10]
~830C-H Out-of-Plane BendAromatic (para)StrongA strong band in this region is highly indicative of 1,4-disubstitution (para) on a benzene ring.[11]
~750C-Cl StretchAryl HalideMedium-StrongThe vibration of the C-Cl bond typically appears in the fingerprint region. Its exact position can vary, but it is a key feature confirming the presence of the chlorobenzoyl moiety.[2][12]

Comparison with Structural Alternatives

To truly confirm the identity of the target molecule, it is instructive to compare its expected spectrum with those of closely related compounds. This comparison highlights how subtle structural changes manifest as distinct spectral differences.

CompoundKey Differentiating Feature(s)Expected Spectral Change(s)
Target: Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate Tertiary Amide, Ester, p-Chloro-Aryl C=O (Amide) at ~1645 cm⁻¹, C=O (Ester) at ~1735 cm⁻¹, C-Cl at ~750 cm⁻¹, No N-H stretch.
Alternative 1: Methyl [1-(benzoyl)piperidin-4-yl]acetate No ChlorineThe C-Cl stretch (~750 cm⁻¹) will be absent. The aromatic C-H bending region will shift, likely showing a strong band near 700-750 cm⁻¹ characteristic of monosubstitution.
Alternative 2: 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid Carboxylic Acid instead of EsterThe sharp ester C=O at ~1735 cm⁻¹ will be replaced by a slightly lower frequency (~1710 cm⁻¹) and broader carboxylic acid C=O stretch. A very broad O-H stretch will appear from ~3300-2500 cm⁻¹, obscuring the C-H region.[1]
Alternative 3: N-Ethyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide Secondary Amide instead of EsterThe ester C=O and C-O bands will be absent. A characteristic N-H stretching band will appear around 3300 cm⁻¹ (medium intensity).[13] A strong Amide II band (N-H bend coupled with C-N stretch) will appear around 1550 cm⁻¹.

This comparative analysis demonstrates that the unique combination of a tertiary amide C=O stretch, a saturated ester C=O stretch, the absence of any N-H or O-H signals, and the presence of bands indicating a para-substituted chloroaromatic ring provides a definitive spectral signature for Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY [Amide Section]. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 12.11: Interpreting Infrared Spectra. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Zafar, S., et al. (2017). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 39(5). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of chlorobenzene. Retrieved from [Link]

  • Smith, B. C. (2018). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2015). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate is a critical pharmaceutical intermediate and pharmacophore scaffold. Structurally, it represents a piperidine isostere of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, where the indole core is replaced by a saturated piperidine ring. It is frequently utilized in the discovery of G-protein coupled receptor (GPCR) ligands (e.g., GPR119 agonists) and novel anti-inflammatory agents.

For researchers and process chemists, distinguishing this target molecule from its synthesis-related impurities is challenging due to overlapping solubility profiles and specific detection limitations. This guide objectively compares the target compound against its three critical impurities: the Hydrolysis Product (Acid) , the Starting Material (Amine) , and the Reagent Byproduct (Benzoic Acid) .

Chemical Profiling: Target vs. Impurities

The following table contrasts the physicochemical properties that drive separation and detection strategies.

Compound IdentityRoleChemical NatureDetection (UV 254nm)Relative Polarity (LogP)*
Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate Target Neutral Amide/EsterHigh (Benzoyl chromophore)High (Lipophilic)
[1-(4-chlorobenzoyl)piperidin-4-yl]acetic acid Impurity A Carboxylic Acid (Hydrolysis)High Medium (pH dependent)
Methyl piperidin-4-ylacetate Impurity B Secondary Amine (Starting Material)Negligible/Low (No chromophore)Low (Polar/Basic)
4-Chlorobenzoic acid Impurity C Acid (Reagent Byproduct)High Medium (pH dependent)

*LogP values are predictive estimates based on structural motifs.

Critical Performance Differences
  • The "Invisible" Impurity Risk: Impurity B (the amine starting material) lacks the 4-chlorobenzoyl chromophore. It absorbs very weakly at standard UV wavelengths (254 nm). Standard HPLC-UV purity assays may falsely report 99%+ purity while significant amounts of this amine remain.

  • pH Sensitivity: Both Impurity A and C contain free carboxylic acids. Their retention times will shift drastically based on mobile phase pH, whereas the Target (neutral ester) remains relatively stable.

Visualization: Impurity Genesis & Separation Logic

Figure 1: Synthesis Pathway and Impurity Origin

This diagram illustrates where each impurity enters the process, establishing the causality for their presence.

ImpurityGenesis cluster_reaction Reaction Mixture SM Methyl piperidin-4-ylacetate (Impurity B: Unreacted Amine) Target TARGET PRODUCT Methyl [1-(4-chlorobenzoyl) piperidin-4-yl]acetate SM->Target Amidation (Base) Reagent 4-Chlorobenzoyl Chloride Reagent->Target ImpurityC Impurity C (4-Chlorobenzoic Acid) Reagent->ImpurityC Quenching/Hydrolysis ImpurityA Impurity A (Hydrolysis Product/Acid) Target->ImpurityA Ester Hydrolysis (High pH/Moisture)

Caption: Figure 1. Genesis of impurities during the Schotten-Baumann acylation process. Impurity A arises from product degradation; Impurity B is unreacted material.

Analytical Performance & Method Protocols

To objectively assess purity, a standard generic gradient method is insufficient due to the "Invisible Impurity" (Impurity B). The following protocol utilizes a low-pH buffer to retain the amine and suppress the ionization of the acids, ensuring sharp peaks for all components.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Simultaneous separation of neutral ester, acidic byproducts, and polar amines.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • Channel 1: UV 254 nm (For Target, Impurity A, Impurity C).

    • Channel 2: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) (MANDATORY for Impurity B) .

    • Alternative for Impurity B: UV 210 nm (Low sensitivity, solvent cutoff interference possible).

Gradient Profile:

Time (min) % Mobile Phase B Phase Description
0.0 5% Initial Hold (Retain polar Amine/Impurity B)
5.0 5% Isocratic elution of Impurity B
20.0 90% Linear ramp (Elute Acids A/C, then Target)
25.0 90% Wash

| 25.1 | 5% | Re-equilibration |

Expected Performance Data:

  • Impurity B (Amine): RT ~3-5 min. (Elutes first due to polarity and positive charge at pH 2).

  • Impurity C (Benzoic Acid): RT ~10-12 min.

  • Impurity A (Acid): RT ~14-16 min.

  • Target (Ester): RT ~18-20 min. (Most hydrophobic).

Protocol 2: Synthetic Purification (Self-Validating)

If the HPLC analysis reveals high levels of Impurity A (Acid) or Impurity C (Benzoic Acid) , a simple base wash is insufficient because the Target is an ester and susceptible to hydrolysis.

Corrective Workflow:

  • Dissolution: Dissolve crude solid in Ethyl Acetate.

  • Acid Wash: Wash organic layer with 1M HCl.

    • Action: Removes unreacted Impurity B (Amine) into the aqueous layer.

  • Mild Base Wash: Wash organic layer with Saturated Sodium Bicarbonate (NaHCO3).

    • Action: Removes Impurity C (Benzoic Acid) and Impurity A (Acid) .

    • Caution: Do NOT use strong base (NaOH) or prolonged exposure, as this will convert the Target back into Impurity A.

  • Drying: Dry over MgSO4 and concentrate.

Decision Logic for Researchers

Use this flow to determine the necessary analytical or purification steps based on your current observation.

DecisionTree Start Start: Purity Assessment CheckUV Check UV Purity (254 nm) Start->CheckUV HighUV >98% Purity observed? CheckUV->HighUV Risk RISK: Hidden Amine (Impurity B) HighUV->Risk Yes Wash Perform 1M HCl Wash HighUV->Wash No (Acids present) Action1 Run CAD/ELSD or UV 210nm Risk->Action1 Result Impurity B Detected? Action1->Result Result->Wash Yes Final Proceed to Bioassay Result->Final No

Caption: Figure 2. Analytical decision matrix to rule out "invisible" amine impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62691435, 2-[1-(4-Chlorobenzoyl)piperidin-3-yl]acetic acid (Isomer Analog). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.46 Chromatographic Separation Techniques. (Standard guidance for RP-HPLC method development for amides/esters).

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate

Authored by a Senior Application Scientist

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: A Structurally-Informed Risk Assessment

  • Piperidine Moiety: The core structure is a piperidine ring. Piperidine itself is a combustible liquid that is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also toxic if inhaled or absorbed through the skin.[1][3]

  • 4-Chlorobenzoyl Group: This group adds two key features: a halogenated aromatic ring and a ketone.

    • Halogenated Hydrocarbon: The presence of chlorine means this compound is a halogenated organic substance.[4][5] Such compounds often require specific disposal procedures and may pose long-term environmental and health risks.[6][7] Many are also suspected carcinogens.[6]

    • Aromatic Ketone: Aromatic ketones can have varying toxicological profiles, and this part of the molecule will influence its reactivity and solubility.

  • Pharmaceutical Intermediate: As a substance developed for potential use in pharmaceuticals, it should be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.[8][9] Exposure to even small quantities of HPAPIs can pose significant health risks.[10]

Given this analysis, Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate must be handled with a high degree of caution, assuming it is corrosive, toxic, and potentially potent.

The Hierarchy of Controls: Engineering and Administrative Measures First

Personal Protective Equipment (PPE) is the final line of defense.[11] Before any handling occurs, engineering and administrative controls must be in place to minimize exposure.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood or a ventilated balance enclosure (for weighing).[4][5][8][11] This is the most critical step in preventing inhalation of aerosols or dust particles.

  • Secondary Engineering Control: The laboratory should be designed with negative air pressure relative to adjacent areas to contain any potential release.[11]

  • Administrative Controls:

    • Develop a Standard Operating Procedure (SOP) specific to this compound.

    • Restrict access to the handling area to trained personnel only.

    • Clearly label all containers with the chemical name and appropriate GHS hazard pictograms.[6]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The following PPE is mandatory for all procedures involving Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI/ISEA Z87.1 standards. A face shield should be worn over the goggles during high-risk procedures (e.g., transfers of large volumes).Protects against splashes of the chemical, which, based on its piperidine base, is likely to be corrosive and cause serious eye damage.[3][12]
Hand Protection Double-gloving is required. An inner nitrile glove with an outer glove providing resistance to halogenated and aromatic compounds (e.g., Butyl Rubber or Viton™).Prevents direct skin contact. Nitrile provides good dexterity and splash protection from many solvents but has poor resistance to halogenated and aromatic hydrocarbons.[13][14][15] The outer glove provides the necessary chemical barrier.
Body Protection A flame-retardant laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron over the lab coat is recommended.Protects clothing and skin from accidental spills and contamination.[12] Given the piperidine component, flammability is a potential hazard.[2]
Respiratory Not required if all work is performed within a certified chemical fume hood. For spill cleanup or emergencies outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.A fume hood provides primary respiratory protection.[4][5] A respirator is an essential backup for emergency situations.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.[4]
Glove Selection: A Deeper Dive

The choice of glove material is critical due to the compound's mixed chemical nature. No single disposable glove offers universal protection.

Glove MaterialProtection Against KetonesProtection Against Halogenated & Aromatic HydrocarbonsRecommendation for this Compound
Nitrile Fair to Good (short-term)PoorSuitable as an inner glove for incidental splash protection and to maintain dexterity. Must be changed immediately upon contact.[13][15]
Latex PoorPoorNot Recommended. Offers poor chemical resistance to organic solvents and can cause allergies.[13][16]
Neoprene GoodPoorNot Recommended as the primary barrier due to poor resistance to halogenated hydrocarbons.[13][14]
Butyl Rubber ExcellentPoorA potential outer glove, but its weakness against aromatic hydrocarbons is a concern.[13][14][16]
Viton™ PoorExcellentAn excellent choice for an outer glove due to its high resistance to chlorinated and aromatic solvents.[14]
Silver Shield®/4H® ExcellentExcellentOffers broad resistance to a wide range of chemicals, including those relevant here. Can be used as a liner or outer glove, though dexterity may be reduced.[17]

Operational Recommendation: The best practice is to use a two-layer glove system: a comfortable nitrile exam glove as the inner layer and a heavier-duty Viton™ or Butyl Rubber glove as the outer layer. Always inspect gloves for tears or degradation before use.[18]

Operational and Disposal Plans: Step-by-Step Guidance

Workflow for PPE Selection and Donning

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence A Assess Task Risk (Weighing, Transfer, etc.) B Verify Fume Hood Certification & Airflow A->B C Don Lab Coat & Closed-toe Shoes B->C D Don Inner Nitrile Gloves C->D E Don Outer Gloves (e.g., Viton™) D->E F Don Chemical Splash Goggles E->F G Don Face Shield (If High Splash Risk) F->G H Perform Task in Fume Hood G->H Proceed to Chemical Handling

Caption: PPE Selection and Donning Workflow.

Handling Procedures
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Prepare all necessary equipment and reagents.

  • Donning PPE: Follow the sequence outlined in the diagram above.

  • Weighing: Use a ventilated balance enclosure or perform weighing within the fume hood to contain dust particles.

  • Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Use appropriate tools (spatulas, pipettes) to avoid generating dust or splashes.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing. Remove the outer gloves first, followed by the lab coat and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[2][19]

Spill Management
  • Evacuate: Alert others and evacuate the immediate area.

  • Secure: If safe to do so, remove ignition sources.[3]

  • Assess: Evaluate the spill from a safe distance. For large spills, contact your institution's emergency response team.

  • Cleanup (for small, manageable spills):

    • Don appropriate PPE, including a respirator if outside a fume hood.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[12]

    • Carefully sweep the absorbed material into a designated, labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials (absorbent, gloves, etc.) into the hazardous waste container.

Disposal Plan

As a halogenated organic compound, Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate and any materials contaminated with it must be disposed of as hazardous waste.[5][7] Never pour this chemical or its solutions down the drain. [4][5]

Disposal_Plan A Generate Waste (e.g., contaminated gloves, excess reagent, solutions) B Segregate Waste Streams A->B C Halogenated Organic Liquid Waste B->C Liquids D Halogenated Solid Waste B->D Solids E Label Waste Containers with 'Hazardous Waste', list all chemical constituents C->E D->E F Store in a designated Satellite Accumulation Area (SAA) with secondary containment E->F G Arrange for disposal via Institutional Waste Management F->G

Caption: Chemical Waste Disposal Pathway.

Disposal Protocol:

  • Segregation: Separate liquid and solid waste. Non-halogenated and halogenated waste streams must be kept separate to reduce disposal costs and ensure proper treatment.[6][7]

  • Containment: Use designated, compatible, and clearly labeled containers for "Halogenated Organic Waste."[4][20] Ensure containers have secure, tight-fitting lids.[6]

  • Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[6][7] The label must include the full chemical names of all contents.[6]

  • Storage: Store waste containers in a designated and properly ventilated Satellite Accumulation Area, within secondary containment, until they are collected by your institution's Environmental Health and Safety (EH&S) department.[7]

By adhering to these detailed protocols, you can ensure a robust safety environment for the handling of Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate, protecting yourself, your colleagues, and the environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Disposal Standards - Department of Biology, University of York. (n.d.).
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection - Safetyware. (2025, July 2).
  • Containment of High-Potency Products in a GMP Environment - BioProcess International. (2010, September 1).
  • Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (n.d.).
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories. (n.d.).
  • 4-Piperidinopiperidine - Antibodies. (n.d.).
  • The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. (n.d.).
  • Personal protective equipment for handling 1-Cyclopentylpiperidine-4-carboxylic acid - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, September 22).
  • Best Practices For Handling Potent APIs - Outsourced Pharma. (2015, July 7).
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.).
  • Hand Protection Chemical Resistance Guide - Environment, Health and Safety. (n.d.).
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
  • Good Laboratory Practices for the Pharmaceutical Industry - Lab Pro. (2020, June 13).
  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2).
  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety Data Sheet - Cayman Chemical. (2025, October 24).
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, December 15).
  • Methyl Acetate - Safety Data Sheet. (2019, March 25).
  • methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate | SCBT - Santa Cruz Biotechnology. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.